Product packaging for Hydrallostane(Cat. No.:CAS No. 516-41-6)

Hydrallostane

Cat. No.: B123576
CAS No.: 516-41-6
M. Wt: 364.5 g/mol
InChI Key: ACSFOIGNUQUIGE-SERXDUEGSA-N
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Description

5-Dihydrocortisol is a 21-hydroxy steroid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H32O5 B123576 Hydrallostane CAS No. 516-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-16,18,22,24,26H,3-11H2,1-2H3/t12-,14-,15-,16-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSFOIGNUQUIGE-SERXDUEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315934
Record name 5alpha-Dihydrocortisol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

516-41-6
Record name 5α-Dihydrocortisol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=516-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Dihydrocortisol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5alpha-Dihydrocortisol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDRALLOSTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/364XCM54BS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Predicted Biosynthetic Pathway of Holostane Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The term "Hydrallostane" does not correspond to a known class of chemical compounds in the current scientific literature. It is highly probable that this is a typographical error for "Holostane," a significant class of triterpenoid saponins predominantly found in sea cucumbers (Holothuroidea). These compounds exhibit a wide range of biological activities, making their biosynthetic pathway a subject of considerable interest for drug discovery and development. This technical guide details the predicted biosynthetic pathway of holostane triterpenoids, summarizing key enzymatic steps, presenting available quantitative data, outlining experimental protocols, and providing a visual representation of the metabolic cascade.

The biosynthesis of holostane triterpenoids is a complex process that begins with the universal precursor of isoprenoids and involves a series of enzymatic modifications to yield a diverse array of glycosylated structures. A key feature of this pathway in sea cucumbers is its divergence from the canonical sterol biosynthesis pathway found in most animals, which utilizes lanosterol synthase. Instead, sea cucumbers employ a distinct set of oxidosqualene cyclases (OSCs) to generate the triterpenoid backbone.[1][2][3][4]

Predicted Biosynthetic Pathway

The biosynthesis of holostane triterpenoids can be broadly divided into three main stages:

  • Formation of the Triterpene Precursor (2,3-Oxidosqualene): This initial phase follows the well-established mevalonate (MVA) pathway, which is conserved across a wide range of organisms.[5][6] The pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined to create the linear C30 hydrocarbon, squalene. Finally, squalene is epoxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase.[5][6]

  • Cyclization of 2,3-Oxidosqualene to the Holostane Aglycone: This is the pivotal step that defines the holostane skeleton. Unlike most animals that use lanosterol synthase to produce lanosterol from 2,3-oxidosqualene for cholesterol biosynthesis, sea cucumbers have evolved divergent OSCs.[1][2][3] Studies have identified at least two such enzymes: parkeol synthase and lanostadienol synthase.[2][3][4][7] These enzymes catalyze the cyclization of 2,3-oxidosqualene into parkeol or lanostadienol, respectively. These tetracyclic triterpenoids then serve as the foundational scaffolds for subsequent modifications.

  • Post-Cyclization Modifications: Following the formation of the initial tetracyclic structure, a series of tailoring reactions occur to generate the vast diversity of holostane saponins. These modifications are primarily carried out by two families of enzymes:

    • Cytochrome P450 Monooxygenases (P450s): These enzymes are responsible for the oxidation of the triterpenoid skeleton at various positions.[8][9][10]

    • UDP-Glycosyltransferases (UGTs): UGTs catalyze the attachment of sugar moieties to the aglycone, forming the characteristic glycosides.[9][10] The sugar chains can be further modified, for instance, by sulfation.

The final holostane triterpenoid glycosides are characterized by a lanostane-type aglycone with a γ-lactone ring between carbons 18 and 20.[11]

Data Presentation

Quantitative data on the biosynthesis of holostane triterpenoids, such as enzyme kinetics and metabolite concentrations, are not extensively available in the literature in a consolidated format. The following table summarizes representative data on saponin content in different tissues of sea cucumbers, which can be indicative of biosynthetic activity.

Sea Cucumber SpeciesTissueSaponin Quantification MethodSaponin Concentration (Representative Values)Reference
Holothuria atraBody WallMass Spectrometry4 congeners detected[12]
Holothuria leucospilotaBody WallMass Spectrometry6 congeners detected[12]
Pearsonothuria graeffeiBody WallMass Spectrometry8 congeners detected[12]
Actinopyga echinitesBody WallMass Spectrometry10 congeners detected[12]
Bohadschia subrubraBody WallMass Spectrometry19 congeners detected[12]
Holothuria lessoniBody WallMALDI-MS/MS, ESI-MS/MS89 saponin congeners identified[13]

Note: The number of congeners is a measure of the diversity of saponins produced and indirectly reflects the complexity and activity of the biosynthetic pathway.

Experimental Protocols

The elucidation of the predicted biosynthetic pathway of holostane triterpenoids has been made possible through a combination of transcriptomic analysis, heterologous expression of enzymes, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

1. Transcriptome Analysis for Gene Discovery

  • Objective: To identify candidate genes encoding the enzymes of the holostane biosynthetic pathway.

  • Methodology:

    • Total RNA is extracted from the body wall and/or viscera of the sea cucumber species of interest.

    • The extracted RNA is used for the construction of a cDNA library.

    • High-throughput sequencing (e.g., Illumina HiSeq) is performed on the cDNA library.

    • The resulting sequences are assembled de novo to generate a transcriptome.

    • The assembled transcripts are annotated by sequence similarity searches against public databases (e.g., NCBI non-redundant protein sequence database, Gene Ontology, KEGG).

    • Candidate genes for the MVA pathway, OSCs, P450s, and UGTs are identified based on their annotations.[8]

2. Heterologous Expression and Functional Characterization of Oxidosqualene Cyclases

  • Objective: To determine the enzymatic function of candidate OSCs.

  • Methodology:

    • The full-length coding sequences of candidate OSC genes are amplified by PCR from cDNA.

    • The amplified sequences are cloned into a yeast expression vector (e.g., pYES2).

    • The expression constructs are transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae).

    • The transformed yeast is cultured under inducing conditions to express the OSC enzyme.

    • The yeast cells are harvested, and the microsomal fraction containing the expressed enzyme is isolated.

    • In vitro enzyme assays are performed by incubating the microsomal fraction with the substrate 2,3-oxidosqualene.

    • The reaction products are extracted with an organic solvent (e.g., hexane) and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the cyclized triterpenoid products (e.g., parkeol, lanostadienol).[1]

3. Analysis of Saponins by Mass Spectrometry

  • Objective: To identify and quantify the holostane saponins produced by the sea cucumber.

  • Methodology:

    • Saponins are extracted from the tissues using a solvent system such as 70% ethanol.

    • The crude extract is purified using techniques like liquid-liquid partitioning and high-performance centrifugal partition chromatography (HPCPC).[13]

    • The purified saponin fractions are analyzed by mass spectrometry techniques such as MALDI-MS/MS and ESI-MS/MS.[13]

    • The different saponin congeners are identified based on their mass-to-charge ratios and fragmentation patterns.

Mandatory Visualization

Predicted Biosynthetic Pathway of Holostane Triterpenoids AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase IPP IPP / DMAPP Mevalonate->IPP Mevalonate Pathway Enzymes FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Squalene synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene epoxidase Parkeol Parkeol Oxidosqualene->Parkeol Parkeol synthase (OSC) Lanostadienol Lanostadienol Oxidosqualene->Lanostadienol Lanostadienol synthase (OSC) HolostaneAglycone Holostane Aglycone Parkeol->HolostaneAglycone Cytochrome P450s Lanostadienol->HolostaneAglycone Cytochrome P450s HolostaneGlycoside Holostane Triterpenoid Glycoside HolostaneAglycone->HolostaneGlycoside UDP-Glycosyltransferases (UGTs)

Caption: Predicted biosynthetic pathway of holostane triterpenoids in sea cucumbers.

References

An In-depth Technical Guide to the Predicted Mechanism of Action of Hydralazine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Hydrallostane" did not yield any results for a compound with that name in publicly available scientific literature. This guide proceeds under the assumption that the query intended to be for "Hydralazine," a well-documented direct-acting vasodilator.

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the pharmacological effects of Hydralazine. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental protocols, and signaling pathway visualization.

Core Mechanism of Action: Vascular Smooth Muscle Relaxation

Hydralazine's primary therapeutic effect, the lowering of blood pressure, is achieved through direct vasodilation, predominantly in arterioles.[1] This relaxation of vascular smooth muscle is a result of its interference with calcium ion signaling, a critical component of muscle contraction.

The proposed mechanisms for this action include:

  • Inhibition of Calcium Influx: Preventing the entry of calcium ions into the vascular smooth muscle cells.[2]

  • Inhibition of Intracellular Calcium Release: Blocking the release of calcium from intracellular stores, such as the sarcoplasmic reticulum.[2]

  • Direct Action on Contractile Proteins: Potentially interacting directly with actin and myosin filaments to inhibit contraction.[2]

A key molecular target in this process is the inhibition of Ca2+-dependent ATPase and the phosphorylation of the myosin P-light chains (Mr, 20,000).[3] This inhibition of phosphorylation is considered a crucial step in preventing muscle contraction, leading to the observed hypotensive effects of the drug.[3]

Secondary and Novel Mechanisms of Action

Beyond its established role in vasodilation, emerging research points to additional mechanisms of action for Hydralazine:

  • Induction of Hypoxia-Inducible Factor 1-alpha (HIF-1α): Hydralazine competes with protocollagen prolyl hydroxylase (CPH) for free iron.[2] This action inhibits the CPH-mediated hydroxylation of HIF-1α, preventing its degradation.[2] The subsequent induction of HIF-1α and Vascular Endothelial Growth Factor (VEGF) promotes the proliferation of endothelial cells and angiogenesis.[2]

  • Amine Oxidase Inhibition: Hydralazine also acts as an inhibitor of amine oxidase [copper-containing] 3.[2]

These secondary mechanisms suggest potential therapeutic applications for Hydralazine beyond hypertension, such as in conditions where promoting angiogenesis could be beneficial.

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize key quantitative data related to Hydralazine's activity and bioavailability.

Table 1: Pharmacodynamic Parameters

ParameterValueReference
Half-maximal inhibition of Ca2+ dependent ATPase2 X 10-5 M[3]
Half-maximal activation of ATPase and Protein Kinase by Ca2+1 µM[3]
Duration of Action2-6 hours[2]
Therapeutic WindowUp to 300mg tolerated[2]

Table 2: Pharmacokinetic Parameters

ParameterValueCondition/NotesReference
AUC (Intravenous)17.5-29.4 µMmin0.3mg/kg dose[2]
AUC (Oral)4.0-30.4 µMmin1mg/kg dose[2]
Cmax (Oral)0.12-1.31 µMDependent on acetylator status[2]
Volume of Distribution1.34 ± 0.79 L/kgCongestive heart failure patients[2]
Volume of Distribution1.98 ± 0.22 L/kgHypertensive patients[2]
Protein Binding87%Primarily to human serum albumin[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature that have been used to elucidate the mechanism of action of Hydralazine.

Experiment 1: Investigation of Hydralazine's Effect on Myofibril ATPase Activity and Protein Phosphorylation

  • Objective: To determine the effect of Hydralazine on Ca2+-dependent ATPase activity and protein phosphorylation in vascular smooth muscle.

  • Methodology:

    • Myofibril Preparation: Myofibrils were prepared from bovine carotid arteries.

    • Assay for ATPase and Protein Kinase Activity: The prepared myofibrils were assayed for ATPase and Protein Kinase activity. The half-maximal activation by Ca2+ was determined to be 1 µM.

    • Hydralazine Treatment: The myofibrils were treated with varying concentrations of Hydralazine.

    • Measurement of Inhibition: The inhibition of Ca2+-dependent ATPase and phosphorylation was measured. Half-maximal inhibition was observed at 2 X 10-5 M Hydralazine.

    • Analysis of Protein Phosphorylation: The phosphorylation of specific proteins was analyzed, revealing a reduction in the phosphorylation of a protein corresponding to the myosin P-light chains (Mr, 20,000).[3]

Experiment 2: In Vivo Bioavailability Studies of Immediate and Sustained-Release Hydralazine

  • Objective: To compare the in vivo bioavailability of different formulations of Hydralazine.

  • Methodology:

    • Subject Selection: Healthy male subjects, identified as slow acetylators, were recruited for the study.

    • Formulation Administration:

      • Study I: Compared four sustained-release formulations with varying ethylcellulose coating levels (6.8%, 8.7%, 10%, and 12%) against an immediate-release tablet and a solution.

      • Study II: Compared three additional coating levels (4%, 5%, and 7.8%) with the 6.8% formulation from the first study.

    • Dosing Regimen: The immediate-release tablet and solution were administered in two divided doses at 8 a.m. (fasting) and 2 p.m. (post-prandial).

    • Blood Sampling and Analysis: Blood samples were collected at various time points to determine the peak blood concentration (Cmax) and the area under the blood concentration-time curve (AUC) for both unchanged Hydralazine and its pyruvic acid conjugate.[4]

Signaling Pathways and Conceptual Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and conceptual relationships involved in Hydralazine's mechanism of action.

Hydralazine_Vasodilation_Pathway Hydralazine Hydralazine Ca_Channel L-type Ca2+ Channels Hydralazine->Ca_Channel Inhibits SR Sarcoplasmic Reticulum Hydralazine->SR Inhibits Relaxation Vasodilation Hydralazine->Relaxation Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Ca_Release Ca2+ Release SR->Ca_Release Intracellular_Ca [Ca2+]i Ca_Influx->Intracellular_Ca Ca_Release->Intracellular_Ca MLCK Myosin Light Chain Kinase Intracellular_Ca->MLCK Activates Myosin_P Phosphorylated Myosin MLCK->Myosin_P Phosphorylates Contraction Smooth Muscle Contraction Myosin_P->Contraction

Caption: Hydralazine-induced vasodilation pathway.

Hydralazine_HIF1a_Pathway Hydralazine Hydralazine CPH Protocollagen Prolyl Hydroxylase (CPH) Hydralazine->CPH Inhibits Iron Free Iron Hydralazine->Iron Competes for Hydroxylation Hydroxylation CPH->Hydroxylation Mediates HIF1a_Stabilization HIF-1α Stabilization and Accumulation CPH->HIF1a_Stabilization Iron->CPH Cofactor HIF1a HIF-1α HIF1a->Hydroxylation Degradation HIF-1α Degradation Hydroxylation->Degradation VEGF VEGF Expression HIF1a_Stabilization->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: Hydralazine's effect on the HIF-1α pathway.

Experimental_Workflow_Bioavailability cluster_subjects Subject Cohort cluster_formulations Drug Formulations Subjects Healthy Male Volunteers (Slow Acetylators) Dosing Dosing Regimen (Fasting and Post-prandial) Subjects->Dosing SR_Form Sustained-Release (Multiple Coating Levels) SR_Form->Dosing IR_Form Immediate-Release Tablet IR_Form->Dosing Solution Aqueous Solution Solution->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Analysis LC-MS/MS Analysis of Hydralazine and Metabolites Blood_Sampling->Analysis PK_Parameters Pharmacokinetic Analysis (Cmax, AUC) Analysis->PK_Parameters

Caption: Workflow for Hydralazine bioavailability studies.

References

An In-depth Technical Guide to Hydrallostane: Discovery and Isolation from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases has revealed no evidence of a compound named "hydrallostane." It is highly probable that "this compound" is a non-existent compound, a proprietary research code name not in the public domain, or a significant misspelling of another substance.

The search for information related to the discovery and isolation of "this compound" from natural sources did not yield any relevant results. Consequently, it is not possible to provide a technical guide, quantitative data, experimental protocols, or visualizations for a compound that is not documented in the available scientific and chemical literature.

During the extensive search, several other compounds with similar-sounding names were identified. It is possible that the intended topic of inquiry was one of these substances:

  • Hydralazine: A synthetic pharmaceutical agent used as a vasodilator to treat hypertension.[1][2] It is not a natural product. Its chemical formula is C8H8N4.[1][3]

  • Hydrastine: A natural alkaloid isolated from the plant Hydrastis canadensis (goldenseal). The biosynthesis of hydrastine has been studied, and it is known to be derived from two molecules of tyrosine.

  • Hydrolats (or Hydrosols): These are aqueous products of hydrodistillation, often referred to as floral waters.[4] They are not single compounds but rather complex mixtures of water-soluble plant components and microscopic droplets of essential oils.[4]

For researchers, scientists, and drug development professionals interested in the discovery and isolation of natural products, the following general methodologies are commonly employed and may be relevant to the intended, though currently unidentified, compound of interest.

General Principles of Natural Product Isolation

The isolation of a specific compound from a natural source is a systematic process that involves several key stages. The general workflow for such an endeavor is outlined below.

G Collection Collection of Natural Source (e.g., Plant, Marine Organism) Drying Drying and Grinding Collection->Drying Extraction Solvent Extraction (e.g., Maceration, Soxhlet, UAE, MAE) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration Chromatography Chromatographic Techniques (e.g., Column, HPLC, GC) Filtration->Chromatography Isolation Isolation of Pure Compound Chromatography->Isolation Spectroscopy Spectroscopic Analysis (e.g., NMR, MS, IR, UV-Vis) Isolation->Spectroscopy Structure Determination of Chemical Structure Spectroscopy->Structure

General workflow for natural product isolation.

Common Extraction Techniques for Natural Products

The choice of extraction method is critical and depends on the physicochemical properties of the target compound(s) and the nature of the source material. A variety of techniques are available, each with its own advantages and disadvantages.[5]

Extraction MethodPrincipleAdvantagesDisadvantages
Maceration Soaking the plant material in a solvent for a period of time.[5]Simple, suitable for thermolabile compounds.[5]Time-consuming, lower extraction efficiency.[5]
Soxhlet Extraction Continuous extraction with a hot solvent.Efficient for exhaustive extraction.Can degrade thermolabile compounds.
Ultrasound-Assisted Extraction (UAE) Using ultrasonic waves to disrupt cell walls and enhance solvent penetration.Faster, higher yields, less solvent consumption.Potential for degradation of some compounds due to radical formation.
Microwave-Assisted Extraction (MAE) Using microwave energy to heat the solvent and plant material.Very fast, reduced solvent usage.Requires specialized equipment, potential for localized overheating.
Supercritical Fluid Extraction (SFE) Using a supercritical fluid (e.g., CO2) as the extraction solvent.Environmentally friendly, highly selective.High initial equipment cost.
Hydrodistillation Co-distillation of volatile compounds with steam.[5]Standard method for essential oils and hydrolats.[4]Only suitable for volatile and water-insoluble compounds.

Should information on "this compound" become available in the future, a detailed technical guide on its discovery and isolation could be developed. Until such time, the information presented here provides a general framework for the study of natural products. It is recommended to verify the correct name and spelling of the compound of interest for any future inquiries.

References

Preliminary Cytotoxicity Screening of Hydralazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of hydralazine, an antihypertensive drug that has demonstrated potential as an anticancer agent.[1] This document outlines the experimental methodologies, summarizes key quantitative data, and visualizes the underlying molecular pathways involved in its cytotoxic effects.

Executive Summary

Hydralazine, traditionally used for treating high blood pressure, has been shown to exhibit cytotoxic activity in various cancer cell lines, including leukemic T cells, cervical, breast, and prostate cancer cells.[2][3] Its mechanism of action involves the induction of caspase-dependent apoptosis through the intrinsic mitochondrial pathway.[1][2][3] This guide details the protocols for assessing hydralazine's cytotoxicity and presents the key findings from relevant studies.

Experimental Protocols

The following protocols are based on established methods for evaluating the cytotoxicity of chemical compounds in vitro.

Cell Culture and Treatment
  • Cell Lines: Human p53-mutant leukemic T cells (e.g., Jurkat cells) are a common model.[1][2] Other cell lines such as cervical, breast, and prostate cancer cells have also been used.[3]

  • Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Hydralazine Preparation: Hydralazine hydrochloride is dissolved in sterile distilled water or a suitable solvent to create a stock solution, which is then diluted to the desired concentrations in the culture medium immediately before use.

  • Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of hydralazine (e.g., 400 µM and 600 µM) for specific time periods (e.g., 16, 24, or 48 hours) to assess the dose- and time-dependent effects.[2][4]

Cytotoxicity Assays

A common method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5]

  • Procedure:

    • After the treatment period, MTT solution is added to each well and incubated for a few hours.

    • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control cells.

Apoptosis Assays

To determine if cell death is occurring via apoptosis, several methods can be employed.

  • Flow Cytometry for Annexin V/Propidium Iodide (PI) Staining: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters cells with compromised membranes (late apoptotic and necrotic cells).

  • Caspase Activity Assays: The activation of caspases, key mediators of apoptosis, can be measured using specific substrates that become fluorescent or colorimetric upon cleavage by active caspases.[1]

  • Analysis of Mitochondrial Membrane Potential (ΔΨm): The loss of ΔΨm is a hallmark of the intrinsic apoptotic pathway.[1][2] This can be assessed using fluorescent dyes like DiOC6(3) or JC-1, where a shift in fluorescence indicates mitochondrial depolarization.

Quantitative Data

The cytotoxic effects of hydralazine are quantified to determine its potency and efficacy.

IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6] Lower IC50 values indicate higher potency.[6] The IC50 of hydralazine can vary depending on the cell line and exposure time.

Cell LineExposure Time (hr)IC50 (µM)Reference
Jurkat (Leukemic T cells)48~400-600[2][4]

Note: The provided search results did not contain a precise IC50 value for hydralazine in a table format. The value provided is an estimation based on the concentrations used in the described experiments that induced significant apoptosis.

Cell Viability Data

The percentage of viable cells after treatment with hydralazine provides a direct measure of its cytotoxic effect.

Cell LineHydralazine Concentration (µM)Exposure Time (hr)% Cell Viability (relative to control)Reference
Jurkat40048Significantly Reduced[4]
Jurkat60048Significantly Reduced[4]

Note: Specific percentages were not detailed in the search results, but significant reductions in cell viability were reported at these concentrations and time points.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in hydralazine-induced cytotoxicity and a typical experimental workflow for its assessment.

Hydralazine_Apoptosis_Pathway Hydralazine Hydralazine DNA_Damage DNA Damage Hydralazine->DNA_Damage ROS ↑ Reactive Oxygen Species (ROS) Hydralazine->ROS Apoptosis Apoptosis DNA_Damage->Apoptosis Mitochondria Mitochondria ROS->Mitochondria Bak_Activation Bak Activation Mitochondria->Bak_Activation Loss_of_MMP Loss of Mitochondrial Membrane Potential Bak_Activation->Loss_of_MMP Caspase9 Caspase-9 Activation Loss_of_MMP->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Hydralazine-induced intrinsic apoptosis pathway.

Cytotoxicity_Screening_Workflow Start Start: Cell Culture Treatment Treatment with Hydralazine (Varying Concentrations & Times) Start->Treatment Incubation Incubation (e.g., 24, 48 hours) Treatment->Incubation Assay_Choice Select Cytotoxicity Assay Incubation->Assay_Choice MTT_Assay MTT Assay for Cell Viability Assay_Choice->MTT_Assay Metabolic Activity Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) Assay_Choice->Apoptosis_Assay Apoptotic Markers Data_Acquisition Data Acquisition (e.g., Plate Reader, Flow Cytometer) MTT_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50, % Viability) Data_Acquisition->Data_Analysis End End: Report Results Data_Analysis->End

Caption: General workflow for cytotoxicity screening.

Conclusion

The preliminary cytotoxicity screening of hydralazine reveals its potential as an anticancer agent through the induction of apoptosis in cancer cells. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the cytotoxic properties of hydralazine and similar compounds. Further studies are warranted to fully elucidate its mechanism of action across a broader range of cancer cell types and to explore its therapeutic potential in preclinical and clinical settings.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Hydrallostane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrallostane is a novel synthetic steroid belonging to the glucocorticoid class, structurally analogous to endogenous corticosteroids like cortisol. Its potent anti-inflammatory properties make it a promising candidate for various therapeutic applications. As with any pharmaceutical compound, a thorough understanding of its stability and degradation profile is critical for the development of safe, effective, and stable dosage forms. This guide provides a comprehensive overview of the stability and degradation pathways of this compound, drawing parallels with well-studied corticosteroids to predict its behavior under various stress conditions.

Chemical Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing.[1]

Forced Degradation Behavior

Forced degradation studies on corticosteroids have revealed common patterns of instability. Deflazacort, a glucocorticoid, has been shown to degrade under alkaline, acidic, and photolytic stress, while remaining relatively stable under neutral, thermal, and oxidative conditions.[2][3] The stability of this compound in various topical formulations is expected to be dependent on the excipients, pH, and potential for thermal stress.[4]

Table 1: Summary of this compound Forced Degradation Studies (Based on typical corticosteroid behavior)

Stress ConditionReagent/ConditionObservationPotential Degradants
Acidic Hydrolysis 0.1 N HCl, 80°C, 24hSignificant degradationEpimerization, side-chain cleavage products
Alkaline Hydrolysis 0.1 N NaOH, 80°C, 2hRapid and extensive degradationMattox rearrangement products, 17-keto steroids
Oxidative Degradation 3% H₂O₂, RT, 48hModerate degradation6-hydroxy, 21-dehydro, and keto-impurities
Photodegradation UV light (254 nm), solid-stateDegradation observedPhotoproducts with altered ring structures
Thermal Degradation 105°C, 72h, solid-stateGenerally stableMinimal degradation, potential for dehydration

Degradation Pathways

The degradation of corticosteroids like this compound can proceed through several mechanisms, including hydrolysis, oxidation, and rearrangement.[4]

Hydrolytic Degradation
  • Acid-Catalyzed Degradation: In acidic conditions, the C17 side chain can undergo rearrangement and cleavage.

  • Base-Catalyzed Degradation: Alkaline conditions can promote β-elimination reactions and the Mattox rearrangement, leading to the formation of various degradation products.[4]

Oxidative Degradation

The steroid nucleus and side chain are susceptible to oxidation. The formation of a 17-keto steroid impurity is a common oxidative degradation pathway for many corticosteroids.[4] The complete degradation of hydrocortisone by some bacteria is presumed to proceed through a 9-hydroxy-11-keto-androstadienedione intermediate, followed by the opening of the B ring.[5]

Microbial Degradation

Certain microorganisms, particularly bacteria from the genus Rhodococcus, are known to metabolize steroids.[6] These biotransformations can involve Δ1-dehydrogenation, which increases the anti-inflammatory activity of some corticosteroids, and reduction of the C20 carbonyl group.[6] The initial step in the microbial degradation of many steroids is the oxidation of the 3-hydroxyl group to a ketone.[7]

Below is a diagram illustrating a common metabolic degradation pathway for corticosteroids.

G Cortisol Cortisol Cortisone Cortisone Cortisol->Cortisone 11β-HSD Prednisolone Prednisolone Cortisol->Prednisolone Δ1-dehydrogenation Cortisone->Cortisol 11β-HSD Prednisone Prednisone Cortisone->Prednisone Δ1-dehydrogenation SideChainCleavage Side Chain Cleavage Prednisolone->SideChainCleavage Androstenedione Androstenedione Prednisone->Androstenedione Side Chain Cleavage

Caption: Metabolic conversion of corticosteroids.

Signaling Pathways

This compound, as a glucocorticoid, is expected to exert its effects primarily through interactions with nuclear and cytoplasmic receptors.[8]

  • Genomic Pathway: Upon entering the cell, this compound binds to the cytoplasmic glucocorticoid receptor (GR), which is complexed with chaperone proteins. This binding causes the dissociation of the chaperone proteins, exposing nuclear localization sequences. The this compound-GR complex then translocates to the nucleus.[8] In the nucleus, it acts as a transcription factor, modulating the synthesis of various proteins.[8] The activated receptor is eventually degraded by the ubiquitin-proteasome pathway.[8]

  • Non-Genomic Pathways: Corticosteroids can also elicit rapid effects through non-genomic mechanisms. These include altering cell membrane properties and direct interactions with intracellular signaling pathways and membrane-bound receptors.[8]

The diagram below illustrates the genomic signaling pathway of glucocorticoids.

G cluster_cell Cell cluster_nucleus Nucleus This compound This compound GR_Complex GR-Chaperone Complex This compound->GR_Complex Binding Active_GR Active this compound-GR Complex GR_Complex->Active_GR Activation DNA DNA Active_GR->DNA Translocation & DNA Binding mRNA mRNA DNA->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Cellular_Response Cellular_Response Protein->Cellular_Response Response

Caption: Glucocorticoid receptor signaling pathway.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Heat the mixture at 80°C for a specified time. Neutralize the solution with 1 N NaOH before analysis.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Keep the mixture at room temperature for a specified time. Neutralize the solution with 1 N HCl before analysis.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store the solution at room temperature, protected from light, for a specified time.

  • Thermal Degradation: Expose the solid drug substance to dry heat at a specified temperature (e.g., 105°C) for a defined period.

  • Photodegradation: Expose the solid drug substance to UV light (e.g., 254 nm) in a photostability chamber for a defined period.

  • Analysis: Analyze all samples using a stability-indicating HPLC or UPLC method to separate and quantify this compound and its degradation products.[2]

The following diagram shows a typical workflow for a forced degradation study.

G cluster_stress Stress Conditions Start This compound Sample Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Heat Thermal Start->Heat Light Photolytic Start->Light Analysis UPLC-MS/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Identification Degradant Identification Analysis->Identification Pathway Pathway Elucidation Identification->Pathway

Caption: Forced degradation study workflow.

Analytical Methodology: UPLC-MS/MS for Degradant Identification

A sensitive and specific UPLC-MS/MS method is crucial for the separation, identification, and quantification of this compound and its degradation products.

  • Chromatographic System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC/MS/MS) is recommended for its high sensitivity and specificity.[9]

  • Column: A reverse-phase C18 column is commonly used for the separation of steroids and their metabolites.[2]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a modifier like formic acid) is typically employed.[2]

  • Detection: Mass spectrometry, particularly with an electrospray ionization (ESI) source, allows for the determination of the molecular weights of the parent drug and its degradants.[9] Tandem mass spectrometry (MS/MS) provides structural information for the identification of unknown impurities.[4]

  • Sample Preparation: For biological samples, sample preparation techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are necessary to remove interfering substances.[10][11] Derivatization may be required for some analytical techniques like gas chromatography (GC), but is often not necessary for LC-MS/MS.[12]

References

Methodological & Application

Protocol for the Solid-Phase Synthesis of Hydralazine (Presumed "Hydrallostane")

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Hydrallostane" did not yield any specific compound in chemical databases. It is presumed to be a typographical error for "Hydralazine." This document outlines a theoretical protocol for the solid-phase synthesis of Hydralazine. This protocol is intended for research and development purposes and should be performed by qualified personnel in a laboratory setting with appropriate safety measures.

Application Notes

Topic: Solid-Phase Synthesis of Hydralazine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hydralazine is a well-known vasodilator used in the treatment of hypertension.[1] Its chemical structure is 1-hydrazinophthalazine.[1][2] Solid-phase organic synthesis (SPOS) provides an efficient and streamlined alternative to traditional solution-phase synthesis for generating libraries of small molecules and for simplifying purification processes. This protocol details a plausible method for synthesizing Hydralazine on a solid support, which can be adapted for the synthesis of related analogues for drug discovery programs.

Principle of the Method: The synthesis strategy involves the use of a Rink Amide resin, which allows for the assembly of the target molecule and subsequent cleavage to yield a primary amide or, in this case, a related nitrogen-containing functionality. The synthesis commences with the immobilization of a protected hydrazine moiety onto the resin. This is followed by the construction of the phthalazinone ring system through the coupling of (2-formylphenyl)acetic acid and a subsequent cyclization reaction. The final step involves the cleavage of the molecule from the solid support to yield Hydralazine.

Experimental Protocol

Materials and Reagents
  • Rink Amide MBHA Resin (100-200 mesh)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • tert-Butyl carbazate (Boc-hydrazine)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • (2-Formylphenyl)acetic acid

  • 50% (v/v) Trifluoroacetic acid (TFA) in DCM

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water

  • Cold diethyl ether

  • Acetonitrile (ACN) for HPLC

  • Solid-phase synthesis vessel with a frit

  • Mechanical shaker

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure

Stage 1: Resin Preparation and Initial Coupling

  • Resin Swelling: Swell Rink Amide MBHA resin (1.0 g) in DMF (15 mL) for 1 hour in a solid-phase synthesis vessel.

  • Fmoc-Deprotection: Drain the DMF and treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat the treatment for 20 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and DMF (3 x 15 mL).

  • Hydrazine Coupling: In a separate vial, pre-activate tert-butyl carbazate (5 eq.) with HATU (4.9 eq.) and DIPEA (10 eq.) in DMF for 5 minutes. Add this solution to the resin and shake for 16 hours at room temperature.

  • Washing: Wash the resin as described in step 1.3.

Stage 2: Phthalazinone Ring Formation

  • Boc-Deprotection: Treat the resin with 50% TFA in DCM (15 mL) for 30 minutes. Repeat this step once.

  • Washing: Wash the resin with DCM (3 x 15 mL) and DMF (3 x 15 mL). Neutralize the resin with 10% DIPEA in DMF (2 x 15 mL), followed by washing with DMF (3 x 15 mL).

  • Cyclization: Pre-activate (2-formylphenyl)acetic acid (5 eq.) with HATU (4.9 eq.) and DIPEA (10 eq.) in DMF. Add the solution to the resin and shake at 50°C for 24 hours. This step facilitates both the coupling of the acid and the subsequent intramolecular cyclization to form the phthalazinone ring on the resin.

  • Washing: Wash the resin as described in step 1.3.

Stage 3: Cleavage and Isolation

  • Final Wash and Drying: Wash the resin with DCM (3 x 15 mL) and dry it under a stream of nitrogen.

  • Cleavage: Add the cleavage cocktail (15 mL) to the resin and shake for 2 hours at room temperature.

  • Product Collection: Filter the solution to separate the resin beads and collect the filtrate containing the cleaved product.

  • Precipitation: Reduce the volume of the filtrate under nitrogen flow and precipitate the crude product by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to form a pellet of the crude product. Decant the ether and repeat the ether wash twice. Dry the crude product under vacuum.

Stage 4: Purification and Characterization

  • Purification: Purify the crude product by reverse-phase HPLC using a suitable gradient of acetonitrile and water (both containing 0.1% TFA).

  • Characterization: Confirm the molecular weight and identity of the purified Hydralazine using mass spectrometry.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions for Solid-Phase Synthesis of Hydralazine

StepReagent/SolventEquivalents (relative to resin loading)Reaction TimeTemperature
Fmoc-Deprotection 20% Piperidine in DMF-5 min + 20 minRoom Temp.
Hydrazine Coupling tert-Butyl carbazate5.016 hoursRoom Temp.
HATU4.9
DIPEA10.0
Boc-Deprotection 50% TFA in DCM-2 x 30 minRoom Temp.
Cyclization (2-Formylphenyl)acetic acid5.024 hours50°C
HATU4.9
DIPEA10.0
Cleavage 95% TFA, 2.5% TIS, 2.5% H₂O-2 hoursRoom Temp.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_final Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect_Fmoc Fmoc-Deprotection (Piperidine/DMF) Swell->Deprotect_Fmoc Couple_Hydrazine Couple Boc-Hydrazine (HATU/DIPEA) Deprotect_Fmoc->Couple_Hydrazine Deprotect_Boc Boc-Deprotection (TFA/DCM) Couple_Hydrazine->Deprotect_Boc Couple_Acid Couple & Cyclize ((2-Formylphenyl)acetic acid) Deprotect_Boc->Couple_Acid Cleave Cleave from Resin (TFA Cocktail) Couple_Acid->Cleave Purify Purify by HPLC Cleave->Purify Product Hydralazine Purify->Product

Caption: Workflow for the solid-phase synthesis of Hydralazine.

Logical Relationships in Synthesis

logical_relationships Start Start: Swollen Resin Free_Amine Resin with Free Amine Start->Free_Amine Fmoc Deprotection Kaiser_Test_1 Kaiser Test for Free Amine? Free_Amine->Kaiser_Test_1 Kaiser_Test_1->Free_Amine Negative (Repeat Deprotection) Hydrazine_Attached Resin-Bound Protected Hydrazine Kaiser_Test_1->Hydrazine_Attached Positive Ring_Formation Resin-Bound Phthalazinone Hydrazine_Attached->Ring_Formation Boc Deprotection & Cyclization Test_Cleavage Test Cleavage by LC-MS? Ring_Formation->Test_Cleavage Test_Cleavage->Ring_Formation Incomplete (Extend Reaction) Final_Product Crude Hydralazine Test_Cleavage->Final_Product Complete (Proceed to Bulk Cleavage) End Pure Hydralazine Final_Product->End HPLC Purification

References

Application Notes: High-Throughput Screening Assays for Hydrallostane, a Novel Modulator of Hedgehog Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development and plays a significant role in adult tissue maintenance and regeneration.[1] Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention.[1][2][3] The core of the canonical Hh pathway involves the transmembrane proteins Patched (PTCH1) and Smoothened (SMO). In the absence of an Hh ligand, PTCH1 inhibits SMO.[1][4] Upon ligand binding, this inhibition is relieved, allowing SMO to activate downstream signaling, culminating in the activation of GLI transcription factors that regulate target gene expression.[3][5][6]

Hydrallostane is a novel synthetic small molecule identified as a potential modulator of the Hh pathway. Preliminary studies suggest that this compound may act as an antagonist to the SMO receptor. To characterize its activity and potency, robust high-throughput screening (HTS) assays are required. This document provides detailed protocols for a primary screening assay and subsequent confirmatory assays to evaluate this compound and similar compounds.

Assay Principles

1. Primary Screen: GLI-Luciferase Reporter Assay

This cell-based assay is the gold standard for measuring Hh pathway activity.[7] It utilizes a cell line, such as NIH/3T3, stably transfected with a reporter construct containing multiple GLI binding sites upstream of a firefly luciferase gene.[8][9] Activation of the Hh pathway leads to GLI-mediated transcription and a corresponding increase in luciferase expression, which is quantified by measuring luminescence.[7] Inhibitors of the pathway, like this compound, will prevent this increase, resulting in a dose-dependent decrease in the luminescent signal. A constitutively expressed Renilla luciferase is often used as an internal control for normalization.[8]

2. Confirmatory Assay: Cell Viability in a Hedgehog-Dependent Cell Line

Certain cancer cell lines are dependent on the Hh pathway for their proliferation and survival. In these cells, inhibition of the pathway should lead to a decrease in cell viability. This provides a functional confirmation of a compound's activity. Assays like the MTT or resazurin reduction assays are commonly used to measure metabolic activity, which serves as a proxy for cell viability.[10][11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Hedgehog signaling pathway and a typical HTS workflow for identifying inhibitors.

Hedgehog_Pathway cluster_off Hedgehog 'OFF' State cluster_on Hedgehog 'ON' State PTCH1 PTCH1 SMO_off SMO (inactive) PTCH1->SMO_off Inhibits SUFU SUFU GLI_complex GLI-SUFU Complex SUFU->GLI_complex GLIR GLIR (Repressor) GLI_complex->GLIR Proteolytic Cleavage Nucleus_off Nucleus GLIR->Nucleus_off Translocates Target Genes\n(Repressed) Target Genes (Repressed) Nucleus_off->Target Genes\n(Repressed) Shh Shh Ligand PTCH1_bound PTCH1 Shh->PTCH1_bound Binds SMO_on SMO (active) PTCH1_bound->SMO_on Inhibition Relieved GLIA GLIA (Activator) SMO_on->GLIA Signal Transduction Nucleus_on Nucleus GLIA->Nucleus_on Translocates Target Genes\n(Activated) Target Genes (Activated) Nucleus_on->Target Genes\n(Activated) This compound This compound This compound->SMO_on Inhibits

Figure 1. The canonical Hedgehog signaling pathway indicating the inhibitory action of this compound on SMO.

HTS_Workflow cluster_primary Primary Screening cluster_dose Dose-Response cluster_confirmatory Confirmatory & Secondary Assays Primary_Screen GLI-Luciferase Reporter Assay (Single High Concentration) Active_Hits Identify Active Hits Primary_Screen->Active_Hits Signal < Threshold Dose_Response GLI-Luciferase Assay (10-point Titration) Active_Hits->Dose_Response Potency Determination IC50_Calc Calculate IC50 Dose_Response->IC50_Calc Viability_Assay Cell Viability Assay (Hh-Dependent Line) IC50_Calc->Viability_Assay Confirm Mechanism Binding_Assay SMO Binding Assay (Optional) IC50_Calc->Binding_Assay Confirm Target Validated_Hits Validated Hits Viability_Assay->Validated_Hits Binding_Assay->Validated_Hits

Figure 2. High-throughput screening workflow for the identification and validation of this compound activity.

Experimental Protocols

Protocol 1: Primary HTS using GLI-Luciferase Reporter Assay

This protocol is designed for screening a large number of compounds in 96- or 384-well plates.

Materials:

  • Gli-Luciferase Reporter NIH/3T3 cell line (e.g., Shh-LIGHT2).

  • DMEM with 10% Calf Serum (Growth Medium).

  • DMEM with 0.5% Calf Serum (Assay Medium).[12]

  • Sonic Hedgehog (Shh) conditioned medium or a small molecule SMO agonist like SAG.[8][13]

  • This compound and other test compounds dissolved in DMSO.

  • Dual-Luciferase® Reporter Assay System (Promega).

  • Opaque-bottom 96-well or 384-well plates.

Procedure:

  • Cell Plating: Seed Gli-Luciferase NIH/3T3 cells into white, clear-bottom 96-well plates at a density of 25,000 cells per well in 100 µL of Growth Medium.[12] Incubate for 16-24 hours at 37°C and 5% CO2, allowing cells to reach confluency.[12]

  • Compound Addition: Prepare serial dilutions of this compound and other test compounds. Using a liquid handler, add 1 µL of compound solution to the appropriate wells. For controls, add 1 µL of DMSO.

  • Pathway Activation: Carefully remove the growth medium. Add 100 µL of Assay Medium containing the Hh pathway agonist (e.g., 1 µg/mL mShh or 3 nM SAG) to all wells except the negative controls (unstimulated cells).[12][13]

  • Incubation: Incubate the plates for 24-30 hours at 37°C and 5% CO2.[8][12]

  • Lysis and Luminescence Reading: Equilibrate the plate and luciferase assay reagents to room temperature. Remove the assay medium and add 25 µL of Passive Lysis Buffer to each well.[8] Incubate for 15 minutes on a plate shaker.

  • Measurement: Using a luminometer, inject the luciferase assay reagent and measure firefly luminescence, followed by the Stop & Glo® reagent to measure Renilla luminescence.

Protocol 2: Confirmatory Cell Viability (MTT) Assay

This protocol confirms the cytotoxic or cytostatic effect of hits from the primary screen on a Hedgehog-dependent cancer cell line (e.g., Daoy medulloblastoma cells).

Materials:

  • Daoy cells or another suitable Hh-dependent cell line.

  • Appropriate cell culture medium (e.g., MEM with 10% FBS).

  • This compound and other test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • Clear 96-well plates.

Procedure:

  • Cell Plating: Seed Daoy cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[10][14] Incubate for 24 hours.

  • Compound Treatment: Add various concentrations of this compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Remove 80 µL of the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[10]

  • Solubilization: Carefully remove the medium containing MTT.[10] Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Analysis

All quantitative data should be carefully analyzed and presented. The primary output for the luciferase assay is the ratio of firefly to Renilla luminescence. For the viability assay, it is the absorbance value.

Assay Quality Control: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.

Z' = 1 - (3σp + 3σn) / |μp - μn|

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Table 1: HTS Assay Performance Metrics

Parameter Value Interpretation
Signal to Background (S/B) > 10 Robust signal window
Coefficient of Variation (%CV) < 15% Good reproducibility

| Z'-Factor | > 0.6 | Excellent assay quality |

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the positive (agonist-stimulated, DMSO only) and negative (unstimulated, DMSO only) controls.

% Inhibition = 100 * (1 - (Signal_Compound - Mean_Negative) / (Mean_Positive - Mean_Negative))

The resulting dose-response curves are fitted using a four-parameter logistic model to determine the IC50 value, which is the concentration of the inhibitor that reduces the signal by 50%.

Table 2: Activity of this compound and Control Compounds

Compound GLI-Luciferase IC50 (nM) Hh-Dependent Cell Viability IC50 (nM)
This compound 15.5 45.2
Vismodegib (Control) 5.0[13] 20.8
Sonidegib (Control) 2.5[13] 11.5

| Cyclopamine (Control) | 46.0[13] | 150.0 |

Note: Data for control compounds are representative values from the literature. Data for this compound is hypothetical.

Conclusion

The described protocols provide a robust framework for the high-throughput screening and pharmacological characterization of this compound. The GLI-luciferase reporter assay serves as an efficient and reliable primary screen to identify potent inhibitors of the Hedgehog pathway.[3] Subsequent confirmatory cell viability assays are essential to validate the functional consequences of pathway inhibition in a relevant cancer context. This systematic approach allows for the confident identification and prioritization of novel Hedgehog pathway modulators for further preclinical development.

References

Application Notes and Protocols: Imaging Intracellular Signaling with a Hypothetical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using a Hypothetical Fluorescent Probe to Monitor Intracellular Calcium Dynamics in Live-Cell Imaging

Audience: Researchers, scientists, and drug development professionals.

Note: The term "Hydrallostane" did not yield information as a compound used in live-cell imaging. It is presumed to be a typographical error for "Hydralazine." Hydralazine is a known vasodilator that acts by interfering with intracellular calcium signaling.[1][2][3] However, Hydralazine itself is not a fluorescent probe. These application notes describe the use of a hypothetical fluorescent probe, hereafter referred to as "CalciFluor," designed to visualize and quantify intracellular calcium dynamics, a key mechanism affected by compounds like Hydralazine.

Introduction

CalciFluor is a novel fluorescent probe designed for the sensitive and specific detection of intracellular calcium ions (Ca²⁺) in living cells. Real-time visualization of Ca²⁺ dynamics is crucial for understanding a wide array of cellular processes, including signal transduction, muscle contraction, neurotransmission, and apoptosis. These notes provide a comprehensive guide to using CalciFluor for live-cell imaging, including experimental protocols, data interpretation, and visualization of relevant signaling pathways.

Quantitative Data Summary

The performance of a fluorescent probe is critical for successful live-cell imaging. The following table summarizes the key quantitative parameters of CalciFluor based on typical performance characteristics of calcium imaging probes.

ParameterValueDescription
Excitation Wavelength (λex) 488 nmOptimal wavelength for exciting the probe.
Emission Wavelength (λem) 515 nmWavelength of maximum fluorescence emission.
Quantum Yield (Φ) 0.6Efficiency of photon emission after absorption.
Extinction Coefficient (ε) 80,000 M⁻¹cm⁻¹A measure of how strongly the probe absorbs light.
Dissociation Constant (Kd) 350 nMConcentration of Ca²⁺ at which the probe is 50% saturated.
Photostability >90% signal after 5 minPercentage of fluorescence signal remaining after continuous excitation.
Cellular Toxicity Low (<5% cell death after 24h)Effect on cell viability after prolonged exposure.

Signaling Pathway

The following diagram illustrates a simplified signaling pathway leading to intracellular calcium release, a process that can be visualized using CalciFluor. This pathway is a common target for various drugs and research compounds.

Ligand Ligand (e.g., Hormone, Neurotransmitter) Receptor G-Protein Coupled Receptor (GPCR) Ligand->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ Store Ca_Cytosol Cytosolic Ca²⁺ (Measured by CalciFluor) Ca_ER->Ca_Cytosol Release IP3R->Ca_ER Opens channel Ca_Cytosol->PKC Activates Downstream Downstream Cellular Responses Ca_Cytosol->Downstream PKC->Downstream

Caption: Simplified IP3/DAG signaling pathway for intracellular calcium release.

Experimental Workflow

The following diagram outlines the general workflow for a live-cell imaging experiment using CalciFluor to assess the effect of a test compound on intracellular calcium levels.

cluster_prep Cell Preparation cluster_imaging Imaging cluster_analysis Data Analysis Cell_Culture 1. Plate cells on imaging dish Staining 2. Load cells with CalciFluor Cell_Culture->Staining Incubate 24-48h Baseline 3. Acquire baseline fluorescence Staining->Baseline Compound_Addition 4. Add test compound Baseline->Compound_Addition Time_Lapse 5. Record time-lapse images Compound_Addition->Time_Lapse ROI 6. Define Regions of Interest (ROIs) Time_Lapse->ROI Quantification 7. Quantify fluorescence intensity ROI->Quantification Interpretation 8. Analyze and interpret results Quantification->Interpretation

Caption: Experimental workflow for live-cell calcium imaging.

Experimental Protocols

Reagent Preparation
  • CalciFluor Stock Solution (1 mM): Dissolve 1 mg of CalciFluor powder in 1 mL of anhydrous DMSO. Mix thoroughly by vortexing. Store at -20°C, protected from light and moisture.

  • Loading Buffer: Prepare a fresh solution of Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer containing 20 mM HEPES. For some cell types, the addition of Pluronic F-127 (0.02%) to the loading buffer can aid in dye loading.

Cell Staining Protocol
  • Culture cells to 70-80% confluency on a glass-bottom imaging dish or chamber slide.

  • Prepare the CalciFluor loading solution by diluting the 1 mM stock solution in the loading buffer to a final concentration of 1-5 µM.

  • Remove the cell culture medium and wash the cells once with pre-warmed (37°C) loading buffer.

  • Add the CalciFluor loading solution to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator.

  • After incubation, remove the loading solution and wash the cells two to three times with fresh, pre-warmed loading buffer to remove any extracellular dye.

  • Add fresh loading buffer to the cells. The cells are now ready for imaging.

Live-Cell Imaging Protocol
  • Place the imaging dish on the stage of a fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO₂).

  • Use a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~515 nm) to visualize CalciFluor fluorescence.

  • Acquire baseline fluorescence images for 1-2 minutes to ensure a stable signal before adding any stimulus.

  • To study the effect of a compound (e.g., one that potentially modulates calcium signaling like Hydralazine), carefully add the compound to the imaging buffer.

  • Immediately begin time-lapse imaging, acquiring images every 2-10 seconds for a duration of 5-30 minutes, depending on the expected kinetics of the cellular response.

Data Analysis
  • Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji, CellProfiler).

  • Define Regions of Interest (ROIs) around individual cells or subcellular compartments.

  • Measure the mean fluorescence intensity within each ROI for every frame of the time-lapse series.

  • Normalize the fluorescence intensity data to the baseline fluorescence (F/F₀) to represent the relative change in intracellular calcium concentration.

  • Plot the normalized fluorescence intensity over time to visualize the calcium dynamics in response to the stimulus.

Conclusion

The protocols and information provided here offer a framework for using a hypothetical calcium-sensitive fluorescent probe, CalciFluor, in live-cell imaging applications. By following these guidelines, researchers can effectively monitor the dynamic changes in intracellular calcium, providing valuable insights into cellular signaling pathways and the mechanism of action of various pharmacological compounds.

References

Application Note & Protocol: Quantification of Hydralazine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hydralazine is a direct-acting smooth muscle relaxant used to treat hypertension. Accurate quantification of Hydralazine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed protocol for the quantification of Hydralazine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for the quantification of Hydralazine in human plasma.

Table 1: Calibration Curve and Linearity

ParameterValue
AnalyteHydralazine
Calibration Range1 - 500 ng/mL
Correlation Coefficient (r²)≥ 0.995
LinearityLinear

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low QC3< 10< 1090 - 110
Medium QC100< 10< 1090 - 110
High QC400< 10< 1090 - 110

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Hydralazine> 85< 15
Internal Standard> 85< 15

Experimental Protocols

This section details the methodology for sample preparation and LC-MS/MS analysis.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward method for sample clean-up.[1][2]

Materials:

  • Human plasma samples

  • Acetonitrile (ACN), HPLC grade, chilled

  • Internal Standard (IS) solution (e.g., a structural analog of Hydralazine)

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

  • Vortex mixer

Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of chilled acetonitrile to precipitate the plasma proteins.[2]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Hydralazine) Precursor ion > Product ion (To be determined based on specific instrumentation and tuning)
MRM Transition (Internal Standard) Precursor ion > Product ion (To be determined based on specific instrumentation and tuning)
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Collision Gas Nitrogen

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for the quantification of Hydralazine in plasma.

Signaling Pathways of Hydralazine

Hydralazine's primary mechanism of action is vasodilation, but it also exhibits antioxidant properties.

1. Vasodilation Pathway

Hydralazine induces vasodilation in arterial smooth muscle through multiple mechanisms.[1][3] It is believed to interfere with calcium metabolism within the vascular smooth muscle, which is essential for the contractile state.[1] One proposed mechanism is the inhibition of inositol triphosphate (IP3)-mediated calcium release from the sarcoplasmic reticulum.[1] Additionally, it may increase the levels of cyclic guanosine monophosphate (cGMP), which promotes smooth muscle relaxation.[1][3]

vasodilation_pathway cluster_muscle_cell Vascular Smooth Muscle Cell Hydralazine Hydralazine IP3 IP3 Signaling Pathway Hydralazine->IP3 Inhibits Guanylate_Cyclase Guanylate Cyclase Hydralazine->Guanylate_Cyclase Activates Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_Release Contraction Muscle Contraction Ca_Release->Contraction cGMP Increased cGMP Guanylate_Cyclase->cGMP Relaxation Muscle Relaxation (Vasodilation) cGMP->Relaxation

Caption: Vasodilation signaling pathway of Hydralazine.

2. Antioxidant and Carbonyl Scavenging Pathway

Hydralazine possesses antioxidant properties and can act as a scavenger of reactive carbonyl species, which are products of lipid peroxidation and are implicated in cellular damage.[4][5] By trapping these reactive aldehydes, Hydralazine can prevent the formation of advanced lipoxidation end-products and protein cross-linking, thereby mitigating oxidative stress-related damage.[5]

antioxidant_pathway cluster_cellular_environment Cellular Environment Hydralazine Hydralazine Reactive_Aldehydes Reactive Aldehydes (e.g., Acrolein) Hydralazine->Reactive_Aldehydes Scavenges Oxidative_Stress Oxidative Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Lipid_Peroxidation->Reactive_Aldehydes Protein_Damage Protein Carbonylation & Cross-linking Reactive_Aldehydes->Protein_Damage Cellular_Damage Cellular Damage Protein_Damage->Cellular_Damage

Caption: Antioxidant and carbonyl scavenging pathway of Hydralazine.

References

Application of Hydrallostane in Targeted Drug Delivery Systems: A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and publicly available data reveals a significant lack of information regarding the application of "Hydrallostane" in targeted drug delivery systems. The term "this compound" appears infrequently and is primarily found within lists of steroidal compounds in patent literature, without specific details on its synthesis, mechanism of action, or use in nanomedicine.

There are no discernible research articles, clinical trials, or detailed experimental protocols focused on the use of this compound in nanoparticles, liposomes, or other targeted drug delivery vehicles for any therapeutic purpose. Consequently, it is not possible to provide the detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams as requested for this specific compound.

It is possible that "this compound" is a very new or proprietary compound with research not yet in the public domain, a less common chemical name, or a potential misspelling of another compound that is actively being investigated in the field of targeted drug delivery.

Potential Alternative: Hydralazine in Targeted Drug Delivery for Cancer Therapy

Interestingly, a similarly named compound, Hydralazine , has been the subject of research in cancer therapy and, to some extent, in conjunction with drug delivery systems. Hydralazine is an FDA-approved vasodilator that has been repurposed and investigated for its anti-cancer properties, primarily as a DNA methyltransferase (DNMT) inhibitor.[1][2]

Below is a summary of the application of Hydralazine in contexts relevant to the user's request, which may serve as a helpful alternative.

Application Notes: Hydralazine in Cancer Therapy and Nanoparticle Delivery

Hydralazine has demonstrated anti-neoplastic properties in several cancer types, notably prostate cancer.[1] Its mechanisms of action include inducing DNA damage in cancer cells and inhibiting DNA methylation, which can lead to the re-expression of tumor suppressor genes.[1][2] Furthermore, studies have explored the use of Hydralazine to modulate the tumor microenvironment to enhance the delivery and efficacy of nanomedicines.[3]

Key Research Findings:

  • Prostate Cancer: In vitro studies have shown that Hydralazine can inhibit the growth of prostate cancer cell lines, induce apoptosis (programmed cell death), and decrease cell invasiveness.[1] It has been shown to decrease the expression of DNMT1, DNMT3a, and DNMT3b, leading to the demethylation and re-expression of genes like GSTP1, BCL2, and CCND2.[1]

  • Combination Therapy: The combination of Hydralazine with other anti-cancer drugs, such as the androgen receptor antagonist enzalutamide, has shown synergistic effects in reducing the malignant features of prostate cancer cells.[2]

  • Enhanced Nanoparticle Delivery: Research has indicated that Hydralazine can promote the penetration of nanoparticles into desmoplastic tumors, which are characterized by a dense stroma that typically limits drug delivery.[3] By acting as a vasodilator, Hydralazine is thought to reduce tumor stroma and alleviate hypoxia, thereby improving the accumulation and penetration of co-administered nanoparticles.[3]

  • Tumor Microenvironment Modulation: Treatment with Hydralazine-loaded liposomes has been shown to alter the immunosuppressive tumor microenvironment, suggesting its potential use in combination with immunotherapy.[3]

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical studies on Hydralazine.

ParameterCell Line / ModelTreatmentResultReference
Growth Inhibition DU145 (Prostate Cancer)HydralazineSignificant dose and time-dependent inhibition[1]
Apoptosis Induction LNCaP, DU145 (Prostate Cancer)HydralazineIncreased apoptotic rate[1]
Nanoparticle Accumulation BPD6 (Desmoplastic Melanoma)Hydralazine-liposome pretreatment followed by DiD-loaded liposomesSignificantly increased nanoparticle accumulation and penetration[3]
Tumor Inhibition BPD6 (Desmoplastic Melanoma)Hydralazine-liposome pretreatment followed by Doxorubicin-liposomes (5 mg/kg)Strong tumor inhibition effect in advanced tumors (>400 mm³)[3]

Experimental Protocols

Detailed experimental protocols for the synthesis of Hydralazine-loaded liposomes and in vitro cytotoxicity assays are provided below as examples of methodologies used in the research of Hydralazine for cancer therapy.

Protocol 1: Synthesis of Hydralazine-Loaded Liposomes

This protocol is based on the thin-film hydration method.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Hydralazine hydrochloride

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

Methodology:

  • Lipid Film Formation:

    • Dissolve DPPC, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask. The molar ratio can be optimized, for example, 55:40:5.

    • Attach the flask to a rotary evaporator and remove the chloroform under vacuum at a temperature above the lipid phase transition temperature (e.g., 45-50°C) to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a solution of Hydralazine hydrochloride in PBS. The concentration of Hydralazine should be optimized based on the desired drug loading.

    • Vortex the flask until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a 100 nm pore size.

    • Perform at least 10-15 passes through the extruder at a temperature above the lipid phase transition temperature.

  • Purification:

    • Remove unencapsulated Hydralazine by dialysis against PBS or by using size exclusion chromatography.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and quantifying the Hydralazine content using a validated analytical method such as high-performance liquid chromatography (HPLC).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is to assess the effect of Hydralazine on the viability of cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., DU145, LNCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Hydralazine stock solution (dissolved in sterile water or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Seed the prostate cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of Hydralazine from the stock solution in complete medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of Hydralazine. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (untreated cells).

    • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

Signaling Pathway Diagram: Proposed Mechanism of Hydralazine in Prostate Cancer

Hydralazine_Mechanism cluster_0 Epigenetic Regulation Hydralazine Hydralazine DNMTs DNMT1, DNMT3a, DNMT3b (DNA Methyltransferases) Hydralazine->DNMTs Inhibits expression Methylation DNA Methylation Hydralazine->Methylation Inhibits DNADamage DNA Damage Hydralazine->DNADamage EGFR EGF Receptor Signaling Hydralazine->EGFR Blocks Blockage Blockage Promoter Promoter Region of Tumor Suppressor Genes (e.g., GSTP1) DNMTs->Promoter DNMTs->Methylation Catalyzes GeneSilencing Gene Silencing Promoter->GeneSilencing Leads to ReExpression Gene Re-expression Promoter->ReExpression Demethylation leads to GrowthInhibition Tumor Growth Inhibition Apoptosis Increased Apoptosis ReExpression->Apoptosis ReExpression->GrowthInhibition DNADamage->Apoptosis Blockage->GrowthInhibition

Caption: Proposed mechanism of Hydralazine in prostate cancer cells.

Experimental Workflow: Hydralazine-Liposome Enhanced Drug Delivery

Experimental_Workflow start Start hd_lipo Synthesize Hydralazine-Loaded Liposomes (HDZ-Lipo) start->hd_lipo tumor_model Establish Desmoplastic Tumor Model in Mice start->tumor_model pretreatment Administer HDZ-Lipo (Pre-treatment) hd_lipo->pretreatment tumor_model->pretreatment control_group Control Group: Administer PBS instead of HDZ-Lipo tumor_model->control_group nanoparticle_admin Administer Therapeutic Nanoparticles (e.g., Doxorubicin-Liposomes) pretreatment->nanoparticle_admin evaluation Evaluate Outcomes nanoparticle_admin->evaluation control_group->nanoparticle_admin accumulation Nanoparticle Accumulation and Penetration (Imaging) evaluation->accumulation inhibition Tumor Growth Inhibition (Tumor Volume Measurement) evaluation->inhibition tme Tumor Microenvironment Analysis (Immunohistochemistry) evaluation->tme end End accumulation->end inhibition->end tme->end

Caption: Workflow for evaluating enhanced nanoparticle delivery by Hydralazine.

References

Application Notes and Protocols for the Structural Elucidation of Hydrallostane using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Note: As "Hydrallostane" does not correspond to a known chemical structure in the public domain, this document provides a comprehensive and detailed protocol for the structural elucidation of a novel steroid-like natural product, which would be fully applicable to a compound with this name.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of natural products.[1][2] For complex molecules such as steroids, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to unambiguously determine the chemical structure, including constitution and relative stereochemistry.[3][4] This application note outlines a systematic NMR spectroscopy protocol for the complete structural characterization of a novel steroid-like compound, hypothetically named this compound.

The described workflow is designed for researchers, scientists, and drug development professionals, providing detailed experimental methodologies and data interpretation strategies. The protocols cover essential experiments including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC, and NOESY/ROESY, which together provide a comprehensive dataset for structural assignment.

Experimental Workflow for Structural Elucidation

The overall strategy for the structural elucidation of an unknown steroid-like compound involves a stepwise approach, beginning with simple 1D NMR experiments and progressing to more complex 2D correlation experiments.

workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Structure Building Sample_Preparation Sample Preparation (5-10 mg in 0.5 mL CDCl3 or DMSO-d6) 1D_NMR 1D NMR Experiments (¹H, ¹³C, DEPT) Sample_Preparation->1D_NMR Dissolve sample 2D_NMR 2D NMR Experiments (COSY, HSQC, HMBC, NOESY/ROESY) 1D_NMR->2D_NMR Proceed if sample is pure Proton_Carbon_Assignment Proton and Carbon Assignment (HSQC, DEPT) 2D_NMR->Proton_Carbon_Assignment Spin_Systems Identify Spin Systems (COSY, TOCSY) Proton_Carbon_Assignment->Spin_Systems Fragment_Assembly Assemble Fragments (HMBC) Spin_Systems->Fragment_Assembly Stereochemistry Determine Relative Stereochemistry (NOESY/ROESY, J-couplings) Fragment_Assembly->Stereochemistry Structure_Proposal Propose Final Structure Stereochemistry->Structure_Proposal

Figure 1: A generalized workflow for the structural elucidation of a novel steroid-like compound using NMR spectroscopy.

Detailed Experimental Protocols

The following are detailed protocols for the key NMR experiments. All experiments should be performed on a spectrometer with a minimum field strength of 400 MHz, equipped with a cryoprobe for enhanced sensitivity if sample quantity is limited.

Sample Preparation
  • Sample Amount: 5-10 mg of purified this compound.

  • Solvent: 0.5 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent depends on the solubility of the compound. Add 0.1% tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Sample Tube: High-precision 5 mm NMR tube.

1D NMR Experiments
  • Purpose: To determine the number and chemical environment of protons in the molecule.

  • Pulse Sequence: zg30 or similar single-pulse experiment.

  • Key Parameters:

    • Spectral Width (SW): 16 ppm

    • Number of Scans (NS): 16-64

    • Relaxation Delay (D1): 2-5 s

    • Acquisition Time (AQ): 2-4 s

  • Purpose: To determine the number and chemical environment of carbon atoms.

  • Pulse Sequence: zgpg30 (proton-decoupled).

  • Key Parameters:

    • Spectral Width (SW): 240 ppm

    • Number of Scans (NS): 1024-4096 (or more, depending on concentration)

    • Relaxation Delay (D1): 2-5 s

    • Acquisition Time (AQ): 1-2 s

  • Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 shows CH and CH₃ signals pointing up (positive phase) and CH₂ signals pointing down (negative phase). Quaternary carbons are absent.

  • Pulse Sequence: DEPT-135.

  • Key Parameters: Similar to ¹³C NMR, but with a specific pulse angle (135°).

2D NMR Experiments
  • Purpose: To identify protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This helps in establishing proton spin systems.[5][6]

  • Pulse Sequence: cosygpqf or similar gradient-enhanced sequence.

  • Key Parameters:

    • Spectral Width (F1 and F2): 12-16 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans (NS): 2-8

  • Purpose: To identify direct one-bond correlations between protons and their attached carbons.[7][8]

  • Pulse Sequence: hsqcedetgpsisp2.3 (edited HSQC to differentiate CH/CH₃ from CH₂).

  • Key Parameters:

    • Spectral Width (F2 - ¹H): 12-16 ppm

    • Spectral Width (F1 - ¹³C): 160-200 ppm

    • Number of Increments (F1): 256

    • Number of Scans (NS): 2-8

    • ¹JCH Coupling Constant: Optimized for ~145 Hz.

  • Purpose: To identify long-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This is crucial for connecting different spin systems and identifying quaternary carbons.[9][10][11]

  • Pulse Sequence: hmbcgplpndqf.

  • Key Parameters:

    • Spectral Width (F2 - ¹H): 12-16 ppm

    • Spectral Width (F1 - ¹³C): 200-240 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans (NS): 8-32

    • Long-range J-coupling Delay: Optimized for 8-10 Hz.

  • Purpose: To identify protons that are close to each other in space (typically < 5 Å), which is essential for determining the relative stereochemistry of the molecule.[12][13][14] ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.

  • Pulse Sequence: noesygpph or roesygpph.

  • Key Parameters:

    • Spectral Width (F1 and F2): 12-16 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans (NS): 8-16

    • Mixing Time (D8): 300-800 ms for NOESY; 150-300 ms for ROESY.

Data Presentation and Interpretation

The data obtained from the NMR experiments should be systematically tabulated to facilitate structural elucidation. Below are examples of how the quantitative data for a hypothetical this compound could be presented.

¹H and ¹³C NMR Data
PositionδC (ppm)δH (ppm) (Multiplicity, J in Hz)
137.21.55 (m), 1.65 (m)
231.51.80 (m), 1.95 (m)
371.83.50 (tt, J = 11.0, 4.5)
442.32.10 (m), 2.25 (m)
5140.7-
6121.25.35 (br s)
.........
1812.10.80 (s)
1919.41.05 (s)
Key 2D NMR Correlations
Proton (δH)COSY Correlations (δH)HMBC Correlations (δC)NOESY Correlations (δH)
3.50 (H-3)1.80, 1.95 (H₂-2), 2.10, 2.25 (H₂-4)C-1, C-2, C-4, C-51.55 (H-1ax), 2.10 (H-4ax)
5.35 (H-6)-C-4, C-5, C-7, C-8, C-101.05 (H₃-19)
0.80 (H₃-18)-C-12, C-13, C-14, C-171.65 (H-12), 2.05 (H-20)
1.05 (H₃-19)-C-1, C-5, C-9, C-105.35 (H-6), 2.25 (H-4)

Visualization of Structural Connectivity

The correlations observed in the 2D NMR spectra can be visualized to illustrate how the molecular structure is assembled.

correlations cluster_A Ring A Fragment cluster_B Key HMBC Connections cluster_C Stereochemical Relationship H3 H-3 H2 H₂-2 H3->H2 COSY H4 H₂-4 H3->H4 COSY H19 H₃-19 C1 C-1 H19->C1 HMBC C5 C-5 H19->C5 HMBC C9 C-9 H19->C9 HMBC C10 C-10 H19->C10 HMBC H18 H₃-18 H20 H-20 H18->H20 NOESY

Figure 2: A diagram illustrating key 2D NMR correlations used to establish connectivity and stereochemistry in a steroid-like molecule.

Conclusion

The systematic application of the NMR protocols detailed in this application note will enable the comprehensive structural elucidation of novel steroid-like compounds such as the hypothetical this compound. By combining the information from 1D and 2D NMR experiments, it is possible to determine the complete chemical structure, which is a critical step in the process of drug discovery and development from natural products. The clear tabulation of data and visualization of key correlations are essential for accurate and efficient structure determination.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Hydrallostane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solubilization of Hydrallostane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a novel hydrophobic compound currently under investigation for its therapeutic potential. Its poor aqueous solubility can be a significant hurdle in preclinical and clinical development, potentially leading to low bioavailability and variable drug exposure.[1][2][3] Enhancing its solubility is crucial for developing effective oral and parenteral dosage forms.[4]

Q2: What are the initial steps to consider when encountering solubility issues with this compound?

A2: The first step is to accurately determine the intrinsic solubility of this compound in water and relevant biological buffers (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid). Subsequently, a systematic approach involving various solubility enhancement techniques should be employed. Common starting points include pH modification, co-solvent systems, and the use of cyclodextrins.[5][6][7]

Q3: Can salt formation improve the solubility of this compound?

A3: If this compound possesses ionizable functional groups (acidic or basic), salt formation is a highly effective method to significantly increase its aqueous solubility and dissolution rate.[8][9][10] The selection of an appropriate counterion is critical and depends on factors like the pKa of this compound and the desired physicochemical properties of the resulting salt.[4]

Q4: What are cyclodextrins and how can they enhance the solubility of this compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12][13] They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that have significantly improved water solubility.[11][14][15] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[11][12]

Q5: Is nanoparticle formulation a viable option for this compound?

A5: Yes, formulating this compound as nanoparticles can substantially enhance its solubility and dissolution rate.[16][17] Techniques like nanoprecipitation and solvent evaporation can be used to produce drug nanocrystals or encapsulate the drug within polymeric or lipid-based nanoparticles.[16][18] This increases the surface area-to-volume ratio, leading to faster dissolution.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon addition to aqueous buffers.

Root Cause Analysis and Troubleshooting Steps:

  • Problem: The intrinsic solubility of this compound in the aqueous buffer is exceeded.

  • Solution 1: pH Adjustment. If this compound is a weak acid or base, adjusting the pH of the buffer can increase its ionization and, consequently, its solubility.

    • For a weak acid, increase the pH.

    • For a weak base, decrease the pH.

  • Solution 2: Co-solvent Addition. Introduce a water-miscible organic solvent (co-solvent) to the aqueous buffer to increase the solubilizing capacity of the system. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[5][19]

  • Solution 3: Surfactant Addition. Low concentrations of a non-ionic surfactant can aid in wetting the this compound powder and improve its dispersion and dissolution.

Issue 2: Inconsistent results in cell-based assays due to poor this compound solubility.

Root Cause Analysis and Troubleshooting Steps:

  • Problem: Poor solubility leads to inconsistent and lower-than-expected concentrations of the active compound in the cell culture medium, affecting the reliability of assay results.

  • Solution 1: Cyclodextrin Complexation. Prepare a stock solution of this compound complexed with a cyclodextrin (e.g., HP-β-CD). This can significantly increase the concentration of soluble this compound in the cell culture medium.

  • Solution 2: Nanoparticle Formulation. Utilize a nanoparticle formulation of this compound to ensure a more consistent and higher dissolution rate in the aqueous environment of the cell culture.

Experimental Protocols & Data

Protocol 1: Solubility Enhancement using Co-solvents

Objective: To determine the effect of different co-solvents on the aqueous solubility of this compound.

Methodology:

  • Prepare a series of aqueous solutions containing varying concentrations (10%, 20%, 30% v/v) of ethanol, propylene glycol, and PEG 400.

  • Add an excess amount of this compound to each solution.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24 hours.

  • Centrifuge the samples to pellet the undissolved solid.

  • Analyze the supernatant for the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

Data Summary:

Co-solvent SystemConcentration (v/v)This compound Solubility (µg/mL)
Water (Control)0%0.5 ± 0.1
Ethanol10%15.2 ± 1.1
20%45.8 ± 3.5
30%112.4 ± 8.9
Propylene Glycol10%22.5 ± 1.8
20%68.1 ± 5.4
30%155.7 ± 12.3
PEG 40010%35.1 ± 2.9
20%99.6 ± 7.8
30%250.3 ± 19.7
Protocol 2: Solubility Enhancement using Cyclodextrins

Objective: To evaluate the effect of β-cyclodextrin (β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD) on the aqueous solubility of this compound.

Methodology:

  • Prepare aqueous solutions of β-CD and HP-β-CD at various concentrations (e.g., 1%, 2%, 5% w/v).

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Follow steps 3-5 from Protocol 1.

  • Plot the concentration of dissolved this compound against the cyclodextrin concentration to generate a phase solubility diagram.

Data Summary:

CyclodextrinConcentration (w/v)This compound Solubility (µg/mL)
None (Control)0%0.5 ± 0.1
β-Cyclodextrin1%55.3 ± 4.2
2%108.7 ± 8.5
5%265.1 ± 21.0
HP-β-Cyclodextrin1%88.9 ± 7.1
2%175.4 ± 13.9
5%430.2 ± 34.1

Visualizations

Workflow for Selecting a Solubility Enhancement Strategy

A Poorly Soluble this compound B Characterize Physicochemical Properties (pKa, LogP, Melting Point) A->B C Ionizable? B->C D Salt Formation C->D Yes E Co-solvent/Surfactant Screening C->E No I Select Lead Formulation Strategy D->I F Cyclodextrin Complexation E->F G Nanoparticle Formulation F->G H Amorphous Solid Dispersion G->H H->I

Caption: A decision tree for selecting an appropriate solubility enhancement strategy for this compound.

Mechanism of Cyclodextrin-Mediated Solubilization

cluster_0 Aqueous Environment cluster_1 H This compound (Hydrophobic) Complex Soluble This compound-Cyclodextrin Inclusion Complex H->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Encapsulation of hydrophobic this compound within a cyclodextrin to form a soluble inclusion complex.

References

Technical Support Center: Optimizing Hydrallostane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalytic synthesis of Hydrallostane, a novel class of synthetic compounds. The following information is based on a fictional palladium-catalyzed C-N cross-coupling reaction to form the core this compound structure.

Troubleshooting Guide

Encountering issues during your this compound synthesis? This guide addresses common problems with potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
1. Low or No Product Yield Inactive Catalyst: The active Pd(0) species is not forming efficiently from the precatalyst.[1]- Use a more robust precatalyst (e.g., a G3 palladacycle).- Ensure proper activation conditions if using a Pd(II) source.[1]- Add an extra equivalent of ligand to improve catalyst stability.[1]
Reagent Impurity: Impurities in starting materials (aryl halide, amine) or solvents can poison the catalyst.[1][2]- Purify starting materials by recrystallization, distillation, or filtration through activated alumina.[1]- Use anhydrous, degassed solvents to remove oxygen and water.[1][2]
Incorrect Base: The chosen base may be too weak, poorly soluble, or incompatible with functional groups.[2][3]- Screen stronger bases (e.g., NaOtBu, K3PO4).- Select a base with better solubility in the reaction solvent.[3]- For sensitive substrates, use a weaker base like Cs2CO3 and consider lower temperatures.[1]
2. Formation of Side Products (e.g., Homocoupling) Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of starting materials.[1]- Thoroughly degas the solvent and reaction mixture using methods like freeze-pump-thaw or by sparging with an inert gas (N2 or Ar).[1][2]
Hydrodehalogenation: Reduction of the aryl halide starting material.- Ensure the system is free of water and other protic sources.- Screen different ligands, as some are more prone to this side reaction.
3. Reaction Stalls Before Completion Catalyst Decomposition: The catalyst may be unstable under the reaction conditions, leading to deactivation over time.- Increase catalyst loading or use a more stable precatalyst.[2]- Lower the reaction temperature if thermal decomposition is suspected.[3]- Screen different ligands that can better stabilize the palladium center.
Poor Solubility: Reagents or the base may not be sufficiently soluble at the reaction temperature.- Screen alternative solvents to improve the solubility of all components.[1][3]- Increase the reaction temperature to enhance solubility.[3]

Frequently Asked Questions (FAQs)

Q1: Which catalyst system is best for the this compound reaction?

A1: The optimal catalyst system depends on the specific substrates used. A screening of different palladium precatalysts and phosphine ligands is highly recommended to identify the most effective combination for your specific application. Below is a summary of common catalyst systems and their typical performance in the synthesis of a model this compound compound.

Catalyst SystemPrecatalyst (mol%)Ligand (mol%)BaseTemp (°C)Time (h)Yield (%)
System A Pd(OAc)2 (2)XPhos (4)K3PO41001275
System B Pd2(dba)3 (1)RuPhos (2)NaOtBu80892
System C G3-Pd-XPhos (1)-Cs2CO31101688
System D Pd(PPh3)4 (5)-K2CO31002445

Q2: How do I properly set up a this compound reaction to ensure reproducibility?

A2: To ensure consistent results, it is crucial to control the reaction environment.[1] All reactions should be set up under an inert atmosphere (Nitrogen or Argon) to prevent oxygen from entering the system.[1] Use oven-dried glassware and anhydrous, degassed solvents to minimize water content.[1] Reagents should be of high purity, and the base should be freshly opened or stored in a desiccator.[1]

Q3: Can I use aqueous ammonia for the amination step?

A3: While convenient, using aqueous ammonia can be challenging due to potential catalyst deactivation and competing aryl hydroxylation side reactions.[4] However, recent developments with specialized ligands, such as KPhos, have shown success in using aqueous ammonia with a hydroxide base, suppressing the formation of side products.[4] For most standard protocols, using ammonia surrogates or ammonia in an organic solvent under anhydrous conditions is recommended.[4]

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis

This protocol describes a typical palladium-catalyzed C-N cross-coupling reaction for the synthesis of a this compound derivative.

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine coupling partner (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., Pd2(dba)3, 0.01 mmol) and the phosphine ligand (e.g., RuPhos, 0.02 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 8 hours).

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel.

Protocol 2: High-Throughput Catalyst Screening

This protocol outlines a method for rapidly screening multiple catalyst systems in parallel.

  • Array Preparation: In a glovebox, dispense pre-weighed catalyst/ligand combinations into an array of vials within a 24-well reaction block.

  • Stock Solution: Prepare a stock solution containing the aryl halide, amine, and an internal standard in the desired solvent.

  • Reaction Setup: Add the base to each vial, followed by an aliquot of the stock solution.

  • Sealing and Reaction: Seal the reaction block and place it on a preheated stirrer plate for the desired time and temperature.

  • Quenching and Analysis: After the reaction, cool the block, quench each reaction, and dilute the samples for analysis by HPLC or LC-MS to determine the yield and purity of the product in each vial.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents (Aryl Halide, Amine, Base) B 2. Create Inert Atmosphere (Evacuate/Backfill Ar) A->B C 3. Add Catalyst & Ligand B->C D 4. Add Anhydrous Solvent C->D E 5. Heat & Stir D->E F 6. Quench Reaction E->F G 7. Extraction F->G H 8. Purification (Chromatography) G->H I Final Product H->I

Caption: General experimental workflow for the synthesis of this compound.

Catalytic_Cycle pd0 L-Pd(0) pd2_complex L-Pd(II)(Ar)(X) pd0->pd2_complex + Ar-X ox_add Oxidative Addition pd_amido L-Pd(II)(Ar)(NR2) pd2_complex->pd_amido + HNR2 - HX red_elim Reductive Elimination pd_amido->pd0 - Ar-NR2 (Product)

Caption: Simplified catalytic cycle for the this compound C-N cross-coupling reaction.

References

Technical Support Center: Preventing Compound Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of investigational compounds, such as Hydrallostane, in cell culture media. Following these guidelines will help ensure consistent and reliable experimental results.

Troubleshooting Guide

Precipitation of a compound in cell culture media can occur for various reasons, from improper stock solution preparation to interactions with media components. This guide provides a systematic approach to identifying and resolving these issues.

Issue: Precipitate forms immediately upon adding the compound to the cell culture medium.

Potential Cause Recommended Solution
Poor Solubility in Aqueous Solution Many organic compounds have low aqueous solubility. The switch from an organic solvent to the aqueous environment of the cell culture medium can cause the compound to crash out of solution.
High Final Concentration The final concentration of the compound in the medium may exceed its solubility limit.
Localized High Concentration Pipetting the stock solution directly into the medium without adequate mixing can create localized areas of high concentration, leading to precipitation.
Incorrect Solvent for Stock Solution The solvent used for the stock solution may not be miscible with the cell culture medium.

Experimental Protocol: Preparing a Stable Working Solution

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in an appropriate organic solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM). Ensure the compound is fully dissolved. Sonication can aid in dissolution.

  • Perform Serial Dilutions: If high concentrations are needed, perform serial dilutions of the stock solution in the same organic solvent to create intermediate stocks.

  • Pre-warm Media: Before adding the compound, warm the cell culture medium to 37°C.

  • Step-wise Dilution: To add the compound to the medium, first make an intermediate dilution in a pre-warmed, serum-free medium or phosphate-buffered saline (PBS).

  • Final Dilution and Mixing: Add the intermediate dilution to the final volume of pre-warmed cell culture medium dropwise while gently swirling the flask or plate. This ensures rapid and uniform distribution of the compound.

Issue: Precipitate forms over time (hours to days) in the incubator.

Potential Cause Recommended Solution
Compound Instability The compound may be unstable at 37°C or in the presence of CO₂.
Interaction with Media Components The compound may interact with proteins (e.g., in fetal bovine serum), salts, or other components of the medium, leading to the formation of an insoluble complex.
pH Changes Changes in the pH of the medium during cell growth can affect the solubility of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for dissolving this compound?

The choice of solvent depends on the physicochemical properties of this compound. For most nonpolar compounds, dimethyl sulfoxide (DMSO) is a good starting point due to its high solubilizing power and relatively low toxicity to cells at low concentrations (<0.5%). If DMSO is not suitable, other organic solvents such as ethanol or dimethylformamide (DMF) can be tested. Always check the solvent's compatibility with your specific cell line and experimental setup.

Q2: How can I determine the maximum soluble concentration of this compound in my cell culture medium?

You can perform a solubility test. Prepare a series of dilutions of your this compound stock solution in your cell culture medium. Incubate these solutions under your experimental conditions (e.g., 37°C, 5% CO₂) and visually inspect for precipitation at different time points (e.g., 1, 6, 24 hours) using a microscope. The highest concentration that remains clear is your maximum working concentration.

Q3: Can I filter the medium after adding this compound to remove the precipitate?

Filtering the medium after precipitation has occurred is not recommended. This will remove an unknown amount of your active compound, leading to inaccurate and unreliable experimental results. The focus should be on preventing precipitation in the first place.

Q4: Does the presence of serum in the medium affect this compound solubility?

Serum contains a high concentration of proteins that can either bind to the compound and increase its solubility or, conversely, interact with it to form insoluble complexes. If you suspect serum is causing precipitation, you can try reducing the serum percentage or using a serum-free medium, if appropriate for your cells.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound precipitation in cell culture.

G cluster_0 Troubleshooting this compound Precipitation cluster_1 Immediate Precipitation cluster_2 Delayed Precipitation start Precipitation Observed check_timing When does precipitation occur? start->check_timing immediate_cause Potential Causes: - Poor aqueous solubility - High final concentration - Localized high concentration check_timing->immediate_cause Immediately delayed_cause Potential Causes: - Compound instability at 37°C - Interaction with media components - pH changes over time check_timing->delayed_cause Over Time solution1 Solutions: - Optimize stock solution solvent & concentration - Use step-wise dilution - Ensure rapid mixing immediate_cause->solution1 end_node No Precipitation solution1->end_node solution2 Solutions: - Test compound stability - Reduce serum concentration - Use serum-free media - Check media pH delayed_cause->solution2 solution2->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Technical Support Center: Managing Off-Target Effects of Hydralazine In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydralazine in vivo. The information is designed to help you anticipate, identify, and mitigate off-target effects to ensure the validity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for Hydralazine?

Hydralazine is a direct-acting vasodilator. Its primary mechanism involves the relaxation of arteriolar smooth muscle. While the exact molecular target is still under investigation, it is understood to interfere with calcium transport within vascular smooth muscle cells. This may occur by preventing calcium influx, inhibiting calcium release from intracellular stores, or by directly acting on the contractile proteins actin and myosin. The resulting decrease in vascular resistance leads to a reduction in blood pressure.

Q2: What are the major known off-target effects of Hydralazine in vivo?

The most significant off-target effects of Hydralazine observed in vivo are:

  • Drug-Induced Lupus Erythematosus (DILE): This is the most common immunologic side effect. Hydralazine can induce an autoimmune response characterized by the production of antinuclear antibodies (ANAs).

  • Inhibition of Drp1-Mediated Mitochondrial Fission: Hydralazine has been shown to bind to and inhibit the GTPase activity of Dynamin-related protein 1 (Drp1). This can have cardioprotective effects against ischemia-reperfusion injury.

  • DNA Demethylation: Hydralazine can act as a DNA methyltransferase inhibitor, which may contribute to its lupus-inducing effects.

  • Sympathetic Nervous System Stimulation: The vasodilation caused by Hydralazine can trigger a reflex tachycardia (increased heart rate) and an increase in cardiac output.

Q3: Which animal models are most suitable for studying Hydralazine's off-target effects?

For studying Hydralazine-induced lupus, several mouse strains have been shown to be susceptible, including BALB/c, C57BL/6, and A/JAX mice. The choice of model may depend on the specific immunological questions being addressed. For cardiovascular studies, various rodent models of hypertension or myocardial ischemia-reperfusion injury are appropriate.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Recommended Action(s)
Unexpected inflammatory markers or autoimmune-like symptoms in treated animals (e.g., skin rash, arthritis). Hydralazine-induced lupus erythematosus (DILE).1. Confirm DILE: Screen serum for the presence of antinuclear antibodies (ANAs) and anti-histone antibodies using ELISA or immunofluorescence.2. Dose Reduction: Determine if a lower dose of Hydralazine can maintain the desired on-target effect while minimizing the autoimmune response.3. Co-administration of Immunosuppressants: In some experimental contexts, co-administration of a mild immunosuppressant may be considered, but this will depend on the specific research question.
Inconsistent or unexpected cardiovascular responses, particularly a lack of expected vasodilation. Endothelial dysfunction in the animal model or issues with the experimental preparation.1. Assess Endothelial Function: Perform an ex vivo aortic ring vasodilation assay to determine the response to an endothelium-dependent vasodilator like acetylcholine. This will confirm the health of the vasculature.2. Verify Drug Formulation: Ensure the Hydralazine solution is correctly prepared and the final concentration is accurate.3. Control for Reflex Tachycardia: In vivo, the vasodilatory effect can be masked by a reflex increase in heart rate. Consider co-administration of a beta-blocker if the experimental design allows, to isolate the direct vascular effects of Hydralazine.
Altered mitochondrial morphology or function in treated tissues. Inhibition of Drp1-mediated mitochondrial fission.1. Assess Mitochondrial Morphology: Use transmission electron microscopy (TEM) or confocal microscopy with mitochondrial-specific dyes (e.g., MitoTracker) to visualize mitochondrial structure.2. Measure Drp1 Activity: Perform a Drp1 GTPase activity assay on tissue lysates to quantify the inhibitory effect of Hydralazine.3. Functional Mitochondrial Assays: Conduct assays to measure mitochondrial respiration (e.g., Seahorse analyzer) or membrane potential (e.g., TMRE staining) to understand the functional consequences.
Changes in gene expression related to immune regulation or cell differentiation. DNA demethylating activity of Hydralazine.1. Global DNA Methylation Analysis: Use techniques like MeDIP-seq or whole-genome bisulfite sequencing to assess changes in the DNA methylation landscape.2. Gene-Specific Methylation: Analyze the methylation status of specific gene promoters of interest using methylation-specific PCR.3. Transcriptomic Analysis: Perform RNA-sequencing to correlate changes in DNA methylation with alterations in gene expression.

Quantitative Data Summary

Table 1: In Vivo Dosing of Hydralazine in Mouse Models

Application Mouse Strain Dose Range Route of Administration Observed Effects Reference
Induction of Antinuclear Antibodies BALB/c, C57BL/6, A/JAX25-50 mg/kg/dayOralIncreased frequency of ANAs after 8 months of treatment.[1]
Cardioprotection (Ischemia-Reperfusion) C57BL/60.5-2 mg/kgIntraperitonealInhibition of Drp1-mediated mitochondrial fission and reduced infarct size.[2]
Antihypertensive Effect Spontaneously Hypertensive Rats5-10 mg/kg/dayOralSignificant reduction in systolic blood pressure.[3]

Table 2: In Vitro Concentrations of Hydralazine for Mechanistic Studies

Assay Cell/Tissue Type Concentration Range Observed Effect Reference
Drp1 GTPase Activity Inhibition Recombinant Drp1 protein10-100 µMDose-dependent inhibition of GTPase activity (KD = 8.6 ± 1.0 µM).[2]
Inhibition of Receptor Editing in B cells Mouse Bone Marrow Cells1-10 µMDecreased up-regulation of RAG-2 gene expression.[4]
Vasodilation in Aortic Rings Rat Thoracic Aorta10⁻⁸ to 10⁻³ MConcentration-dependent relaxation of pre-contracted aortic rings.[5]

Experimental Protocols

Protocol 1: Ex Vivo Assessment of Endothelial-Dependent Vasodilation in Aortic Rings

This protocol is used to determine the on-target vasodilatory effect of Hydralazine and to assess the overall health of the vascular endothelium in your experimental animals.

Materials:

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11 mM glucose)

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • Hydralazine

  • Organ bath system with force transducer

  • Dissection tools

  • Carbogen gas (95% O₂, 5% CO₂)

Procedure:

  • Aorta Dissection: Euthanize the animal and carefully excise the thoracic aorta. Place it immediately in ice-cold Krebs-Henseleit solution.

  • Ring Preparation: Under a dissecting microscope, remove adhering connective and adipose tissue. Cut the aorta into 2-3 mm wide rings.

  • Mounting: Suspend each aortic ring between two stainless steel hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 grams, replacing the Krebs solution every 15-20 minutes.

  • Viability and Endothelial Integrity Check:

    • Contract the rings with a high concentration of KCl (e.g., 60-80 mM).

    • After washing and returning to baseline, pre-contract the rings with phenylephrine (PE, e.g., 10⁻⁶ M).

    • Once a stable contraction is achieved, add acetylcholine (ACh, e.g., 10⁻⁵ M). A relaxation of >80% indicates intact endothelium. Rings with <10% relaxation can be considered endothelium-denuded.

  • Hydralazine Dose-Response:

    • Wash the rings and allow them to return to baseline.

    • Pre-contract the rings again with PE.

    • Once a stable plateau is reached, add cumulative concentrations of Hydralazine (e.g., 10⁻⁹ M to 10⁻⁴ M) to the bath, allowing the response to stabilize at each concentration.

  • Data Analysis: Record the tension at each concentration and express the relaxation as a percentage of the PE-induced pre-contraction.

Protocol 2: En Face Immunofluorescence Staining of Aortic Endothelium

This protocol allows for the direct visualization of endothelial cell morphology and protein expression in the aorta, which can be useful for assessing inflammation or cellular stress as off-target effects.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS with 0.1% Triton X-100)

  • Primary antibodies (e.g., anti-VCAM-1, anti-ICAM-1, anti-VE-Cadherin)

  • Fluorophore-conjugated secondary antibodies

  • DAPI nuclear stain

  • Mounting medium

  • Dissection tools

  • Confocal microscope

Procedure:

  • Animal Perfusion: Anesthetize the mouse and open the thoracic cavity. Perfuse the circulatory system via the left ventricle with PBS to clear the blood, followed by perfusion with 4% PFA to fix the tissues in situ.

  • Aorta Dissection: Carefully dissect the aorta and post-fix in 4% PFA for 1-2 hours at 4°C.

  • Permeabilization: Wash the aorta with PBS and then permeabilize with permeabilization buffer for 10-15 minutes.

  • Blocking: Wash with PBS and incubate in blocking buffer for 1-2 hours at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the aorta in primary antibody solution (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the aorta extensively with PBS containing 0.1% Triton X-100 (3-4 times for 15 minutes each).

  • Secondary Antibody Incubation: Incubate in the appropriate fluorophore-conjugated secondary antibody solution (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.

  • Nuclear Staining: Wash as in step 6, then incubate with DAPI solution for 5-10 minutes.

  • Mounting: Wash again, then carefully cut the aorta longitudinally and mount it on a microscope slide with the endothelium facing up. Add a drop of mounting medium and a coverslip.

  • Imaging: Visualize the staining using a confocal microscope.

Visualizations

Hydralazine_On_Target_Pathway Hydralazine Hydralazine Ca_Influx Ca2+ Influx Hydralazine->Ca_Influx Inhibits Ca_Release Intracellular Ca2+ Release Hydralazine->Ca_Release Inhibits MyosinLC Myosin Light Chain Phosphorylation Hydralazine->MyosinLC Inhibits VascularSmoothMuscle Vascular Smooth Muscle Cell Ca_Influx->MyosinLC Promotes Ca_Release->MyosinLC Promotes Contraction Muscle Contraction MyosinLC->Contraction Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to

Caption: On-target signaling pathway of Hydralazine leading to vasodilation.

Hydralazine_Off_Target_Lupus cluster_Bcell Immature B Cell Hydralazine Hydralazine MEK_ERK MEK/ERK Pathway Hydralazine->MEK_ERK Inhibits RAG2 RAG-2 Expression MEK_ERK->RAG2 ReceptorEditing Receptor Editing RAG2->ReceptorEditing Autoimmunity Escape of Autoreactive B Cells ReceptorEditing->Autoimmunity Prevents DILE Drug-Induced Lupus Erythematosus Autoimmunity->DILE

Caption: Off-target pathway of Hydralazine contributing to Drug-Induced Lupus.

Troubleshooting_Workflow Start Unexpected In Vivo Result with Hydralazine Q1 Is the issue related to autoimmunity/inflammation? Start->Q1 A1_Yes Check for ANAs. Consider dose reduction. Q1->A1_Yes Yes Q2 Is the issue related to cardiovascular response? Q1->Q2 No End Refine Experimental Protocol A1_Yes->End A2_Yes Assess endothelial function (Aortic Ring Assay). Q2->A2_Yes Yes Q3 Is the issue related to mitochondrial function? Q2->Q3 No A2_Yes->End A3_Yes Analyze mitochondrial morphology and Drp1 activity. Q3->A3_Yes Yes A3_Yes->End

References

Technical Support Center: Overcoming Hydrallostane Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the novel anti-cancer agent, Hydrallostane.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, previously sensitive to this compound, is now showing increased resistance. What are the potential mechanisms?

A1: Acquired resistance to this compound can arise from several factors.[1][2][3] The most common mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[4][[“]][[“]][7]

  • Alterations in the Drug Target: Mutations or modifications in the molecular target of this compound can prevent the drug from binding effectively.[3][8]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effects of this compound.[8][9] A common example is the activation of the PI3K/Akt pathway, which promotes cell survival.

  • Enhanced DNA Repair: If this compound induces DNA damage, cancer cells may upregulate their DNA repair mechanisms to counteract the drug's effects.[1][8]

  • Inhibition of Apoptosis: Cancer cells can develop resistance by overexpressing anti-apoptotic proteins (e.g., Bcl-2) or downregulating pro-apoptotic proteins, thereby inhibiting programmed cell death induced by this compound.[1]

Q2: How can I determine if my resistant cell line is overexpressing ABC transporters?

A2: You can investigate ABC transporter overexpression through several methods:

  • Western Blotting: This is a standard technique to quantify the protein levels of specific ABC transporters like P-gp and BCRP.

  • Quantitative PCR (qPCR): This method measures the mRNA expression levels of the genes encoding for these transporters (e.g., ABCB1, ABCG2).

  • Flow Cytometry-based Efflux Assays: Using fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp), you can functionally assess the pump activity. A decrease in intracellular fluorescence in resistant cells compared to sensitive cells indicates increased efflux.

Q3: What strategies can I employ in my experiments to overcome this compound resistance?

A3: Several experimental strategies can be explored to overcome this compound resistance:

  • Combination Therapy: Combining this compound with an inhibitor of the identified resistance mechanism can restore sensitivity. For example, using a P-gp inhibitor like Verapamil in combination with this compound.[10][11]

  • Targeting Bypass Pathways: If a bypass pathway is activated, co-administering this compound with an inhibitor of a key component of that pathway (e.g., a PI3K inhibitor) can be effective.[10]

  • siRNA-mediated Gene Silencing: Temporarily knocking down the expression of the gene responsible for resistance (e.g., ABCB1) using small interfering RNA (siRNA) can help confirm its role and restore sensitivity to this compound.

  • Nanoparticle Drug Delivery: Encapsulating this compound in nanoparticles can alter its cellular uptake mechanism, potentially bypassing efflux pumps.[10][12]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in my cell viability assays.
Possible Cause Troubleshooting Step
Cell Seeding Density Ensure consistent cell seeding density across all wells and experiments. Create a standard operating procedure (SOP) for cell counting and seeding.
Drug Preparation and Storage Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Store the stock solution at the recommended temperature and protect it from light.
Assay Incubation Time Optimize and standardize the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) can determine the optimal endpoint.
Cell Line Passage Number High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a defined low passage number range for all experiments.
Reagent Variability Use the same lot of reagents (e.g., media, serum, assay kits) for a set of comparable experiments to minimize variability.
Problem 2: I am not observing the expected downstream effects of this compound on its target pathway (e.g., decreased phosphorylation of target protein).
Possible Cause Troubleshooting Step
Suboptimal Drug Concentration Verify the IC50 of this compound in your specific cell line. Use a concentration at or above the IC50 for pathway analysis experiments.
Incorrect Timepoint The signaling effects of a drug can be transient. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal timepoint for observing the desired effect.
Poor Antibody Quality Validate your primary and secondary antibodies for specificity and sensitivity. Include appropriate positive and negative controls in your Western blot.
Protein Degradation Ensure proper sample handling and use of protease and phosphatase inhibitors during protein extraction to prevent degradation of your target protein.
Development of Resistance If the cell line has been continuously cultured with this compound, it may have developed resistance. Confirm sensitivity with a new batch of cells.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineThis compound IC50 (µM)Fold ResistanceP-gp (ABCB1) Expression (Relative to Sensitive)
HCT-116 (Sensitive)0.511.0
HCT-116/HYD-R (Resistant)15.230.425.8
A549 (Sensitive)1.211.0
A549/HYD-R (Resistant)28.924.118.2

Table 2: Effect of P-glycoprotein Inhibitor on this compound IC50 in Resistant Cell Lines

Cell LineTreatmentThis compound IC50 (µM)
HCT-116/HYD-RThis compound alone15.2
HCT-116/HYD-RThis compound + Verapamil (5 µM)1.1
A549/HYD-RThis compound alone28.9
A549/HYD-RThis compound + Verapamil (5 µM)2.5

Experimental Protocols

Protocol 1: Western Blot for P-glycoprotein (P-gp) Expression
  • Cell Lysis:

    • Wash cell pellets (from both sensitive and resistant lines) with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against P-gp (e.g., at a 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Protocol 2: Rhodamine 123 Efflux Assay by Flow Cytometry
  • Cell Preparation:

    • Harvest sensitive and resistant cells and resuspend them in fresh culture medium at a concentration of 1 x 10^6 cells/mL.

  • Rhodamine 123 Staining:

    • Add Rhodamine 123 to the cell suspension to a final concentration of 1 µM.

    • Incubate for 30 minutes at 37°C in the dark.

  • Efflux Phase:

    • Centrifuge the cells and discard the supernatant.

    • Resuspend the cells in fresh, pre-warmed medium.

    • For inhibitor controls, resuspend a separate aliquot of cells in medium containing a P-gp inhibitor (e.g., 5 µM Verapamil).

    • Incubate for 1 hour at 37°C to allow for drug efflux.

  • Flow Cytometry Analysis:

    • Wash the cells with ice-cold PBS.

    • Resuspend the cells in FACS buffer.

    • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (e.g., with a 488 nm excitation laser and a 530/30 nm emission filter).

    • Compare the mean fluorescence intensity between sensitive and resistant cells.

Visualizations

Hydrallostane_Resistance_Mechanisms cluster_cell Cancer Cell This compound This compound Target Target This compound->Target Inhibits P-gp P-gp This compound->P-gp Apoptosis Apoptosis Target->Apoptosis Induces Cell Proliferation Cell Proliferation Target->Cell Proliferation Blocks Extracellular Extracellular P-gp->Extracellular Efflux Bypass Pathway Bypass Pathway Cell Survival Cell Survival Bypass Pathway->Cell Survival Promotes Hydrallostane_Out This compound

Caption: Mechanisms of this compound resistance in cancer cells.

Troubleshooting_Workflow Start This compound Resistance Observed Check_Efflux Assess ABC Transporter Expression/Function Start->Check_Efflux Check_Target Sequence Drug Target Start->Check_Target Check_Pathway Analyze Bypass Signaling Pathways Start->Check_Pathway Efflux_High Efflux Pump Overexpressed? Check_Efflux->Efflux_High Target_Mutated Target Mutated? Check_Target->Target_Mutated Pathway_Active Bypass Pathway Activated? Check_Pathway->Pathway_Active Solution_Efflux Use P-gp Inhibitor Combination Therapy Efflux_High->Solution_Efflux Yes No_Conclusion Investigate Other Mechanisms Efflux_High->No_Conclusion No Solution_Target Consider Alternative Drug Targeting Target_Mutated->Solution_Target Yes Target_Mutated->No_Conclusion No Solution_Pathway Use Pathway Inhibitor Combination Therapy Pathway_Active->Solution_Pathway Yes Pathway_Active->No_Conclusion No

References

Technical Support Center: Optimization of Hydrallostane Purification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC purification of Hydrallostane. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their purification protocols.

Experimental Protocols

A successful purification process begins with a robust experimental protocol. Below is a standard reversed-phase HPLC method for this compound.

Standard Protocol: Reversed-Phase HPLC Purification of this compound

This protocol is designed for the purification of this compound from a synthetic reaction mixture.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column:

    • C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size). C18 columns are widely used for pharmaceutical analysis due to their hydrophobicity and reproducibility.[1]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (HPLC Grade)

    • Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)

  • Gradient Elution:

    • A linear gradient is often effective for separating compounds with varying polarities.[2][3]

Time (minutes)% Solvent A% Solvent B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the crude this compound sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. It is recommended to dissolve the sample in the mobile phase whenever possible to avoid peak distortion.[4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC purification of this compound.

Peak Shape Problems

Q1: Why is my this compound peak tailing?

A1: Peak tailing, where the peak is asymmetrically skewed to the right, is a common issue.[5] Potential causes include:

  • Secondary Silanol Interactions: Basic compounds can interact with acidic silanol groups on the silica-based column packing.[5][6]

    • Solution: Ensure the mobile phase is adequately buffered. The use of 0.1% formic acid in this protocol helps to suppress the ionization of silanol groups, minimizing these interactions.[7]

  • Column Overload: Injecting too much sample can saturate the column.[5][6]

    • Solution: Try reducing the injection volume or diluting the sample.[5][6]

  • Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can lead to poor peak shape.[5]

    • Solution: Use a guard column to protect the analytical column.[5] If the column is contaminated, a reverse flush may help.[8] If the column is degraded, it may need to be replaced.

Q2: My this compound peak is fronting. What is the cause?

A2: Peak fronting, an asymmetry with a leading edge, is often caused by:

  • Column Overload: Similar to tailing, injecting too high a concentration or volume can cause fronting.[6]

    • Solution: Reduce the sample concentration or injection volume.[6]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the peak to be distorted.[4][6]

    • Solution: Prepare your sample in the initial mobile phase conditions (95% Solvent A, 5% Solvent B) or a weaker solvent.

Q3: Why am I seeing split peaks for this compound?

A3: Split peaks can arise from several issues:

  • Contamination at the Column Inlet: Particulate matter blocking the column frit can cause the sample to flow unevenly onto the stationary phase.[9]

    • Solution: Filter all samples and mobile phases. A guard column or in-line filter can also prevent this.[4] If a blockage is suspected, back-flushing the column may resolve the issue.[8]

  • Column Void or Collapse: A void at the head of the column can cause peak splitting.[9] This can happen due to pressure shocks or use at inappropriate pH or temperature.

    • Solution: This typically requires column replacement.

System & Baseline Issues

Q4: My system backpressure is suddenly very high. What should I do?

A4: High backpressure is a sign of a blockage in the system.[6][10]

  • Troubleshooting Steps:

    • Isolate the Column: First, disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column.[11]

    • Check In-line Filters and Guard Columns: If you use an in-line filter or guard column, reconnect the system without them to see if they are the source of the blockage.[11]

    • Column Blockage: If the column is blocked, it may be due to precipitated buffer or sample particulates.[10] Try flushing the column with a strong solvent (in the reverse direction if permitted by the manufacturer).[8][11] For buffer precipitation, flushing with 100% water (unbuffered) can help.[11]

Q5: I am observing "ghost peaks" in my chromatogram. What are they and how can I get rid of them?

A5: Ghost peaks are unexpected peaks that can appear in your chromatograms, even in blank runs.[6][12] They are often caused by:

  • Mobile Phase Contamination: Impurities in your solvents or water can accumulate on the column during equilibration and elute during the gradient.[13][14]

    • Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[4][14]

  • Sample Carryover: Residue from a previous injection can be eluted in a subsequent run. This is often an issue with the autosampler.[6][13]

    • Solution: Implement a robust needle wash protocol in your autosampler method. Running a blank injection after a concentrated sample can confirm carryover.[6]

  • Late Eluting Compounds: A compound from a previous injection may not have eluted and appears in a later run.[7]

    • Solution: Extend the gradient run time or add an isocratic hold at a high organic solvent percentage to ensure all compounds elute.

Q6: My baseline is noisy or drifting. What are the possible causes?

A6: An unstable baseline can compromise the quality of your data.

  • Causes of a Noisy Baseline:

    • Air Bubbles: Air trapped in the pump or detector can cause noise.[15]

      • Solution: Ensure your mobile phases are properly degassed.[4] Purge the pump to remove any trapped bubbles.[15]

    • Pump Issues: Worn pump seals or faulty check valves can lead to inconsistent mobile phase delivery.[4]

      • Solution: Regular preventative maintenance is key.

  • Causes of a Drifting Baseline:

    • Column Inequilibration: The column may not be fully equilibrated with the starting mobile phase.[15]

      • Solution: Increase the equilibration time before the first injection.

    • Mobile Phase Issues: Inconsistent mobile phase composition or contamination can cause drift, especially in gradient elution.[4]

      • Solution: Prepare fresh mobile phases and ensure thorough mixing.

Quantitative Data Summary

The following tables provide a summary of key parameters and troubleshooting guidelines.

Table 1: Standard HPLC Operating Parameters for this compound Purification

ParameterRecommended ValueRationale
Column Type C18, 250 x 4.6 mm, 5 µmStandard for reversed-phase separation of small molecules.[1]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol interactions.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 30°CProvides reproducible retention times.
Detection 254 nmCommon wavelength for aromatic compounds.

Table 2: Troubleshooting Guide: Common Issues and Recommended Actions

IssuePotential CauseRecommended Parameter Adjustment / Action
Peak Tailing Secondary silanol interactionsEnsure mobile phase pH is low (e.g., using 0.1% Formic Acid).
Column overloadReduce injection volume or sample concentration.[5]
High Backpressure Column/frit blockageBack-flush the column; replace in-line filter/guard column.[8][11]
Buffer precipitationFlush system and column with 100% water.[11]
Ghost Peaks Mobile phase contaminationUse fresh, HPLC-grade solvents.[14]
Sample carryoverImplement a thorough autosampler needle wash.[6]
Retention Time Shift Change in mobile phasePrepare fresh mobile phase, ensure accurate composition.[6]
Fluctuating temperatureUse a column oven for stable temperature control.[15]

Visualizations

The following diagrams illustrate key workflows and decision-making processes.

Hydrallostane_Purification_Workflow cluster_prep Sample & System Preparation cluster_run HPLC Analysis cluster_post Post-Analysis SamplePrep Prepare this compound Sample (1 mg/mL) Inject Inject Sample SamplePrep->Inject MobilePhasePrep Prepare Mobile Phases A & B SystemEquil Equilibrate System (95% A, 5% B) MobilePhasePrep->SystemEquil SystemEquil->Inject Gradient Run Gradient Elution Inject->Gradient Detect Detect at 254 nm Gradient->Detect Data Analyze Data Detect->Data Fraction Collect Fractions Detect->Fraction Cleanup System Cleanup Data->Cleanup Fraction->Cleanup Troubleshooting_High_Backpressure start High Backpressure Detected q1 Disconnect Column. Is pressure normal? start->q1 ans1_yes Yes q1->ans1_yes Yes ans1_no No q1->ans1_no No p1 Blockage is in the column or guard column. ans1_yes->p1 p2 Blockage is in the System (tubing, injector). ans1_no->p2 sol1 1. Replace guard column. 2. Back-flush column. 3. Replace column if needed. p1->sol1 sol2 1. Check for blocked tubing. 2. Service injector. 3. Check pump outlet. p2->sol2

References

Minimizing epimerization during Hydrallostane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Hydrallostane Synthesis

This guide provides troubleshooting protocols and frequently asked questions to assist researchers in minimizing epimerization during the synthesis of this compound and related steroidal compounds. While "this compound" is not a publicly documented molecule, the principles outlined here are broadly applicable to stereochemically complex syntheses in steroid and drug development.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue in this compound synthesis?

Epimerization is a chemical process where one stereocenter of a molecule inverts its configuration, converting one diastereomer into another, known as its epimer. In the context of drug development, different epimers of a compound can have vastly different pharmacological activities, potencies, and toxicological profiles. Therefore, controlling stereochemistry and minimizing the formation of unwanted epimers is crucial for synthesizing a safe and effective therapeutic agent.

Q2: Which steps in a synthetic route are most susceptible to epimerization?

Epimerization is most likely to occur under conditions that facilitate the temporary removal of a proton from a stereocenter, leading to a planar intermediate (like an enolate) that can be re-protonated from either side. Key steps to monitor include:

  • Base-catalyzed reactions: Any step involving a base, especially when the stereocenter is adjacent to a carbonyl group (ketone, ester, amide).

  • Coupling reactions: The activation of carboxylic acids during amide or ester bond formation can lead to the epimerization of the adjacent alpha-carbon.[1]

  • High temperatures: Elevated reaction temperatures can provide the energy needed to overcome the activation barrier for epimerization.

  • Extended reaction times: Prolonged exposure to even mildly basic or acidic conditions can lead to an equilibrium mixture of epimers.

Q3: What analytical methods are suitable for detecting and quantifying epimers?

The high similarity in the physical properties of epimers makes their separation and quantification challenging.[2] The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can effectively separate epimers, allowing for their quantification. HPLC assays are frequently used to evaluate the efficiency and extent of epimerization during synthesis.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can distinguish between epimers, as the different spatial arrangements of atoms lead to distinct chemical shifts.

  • Gas Chromatography (GC): When coupled with a chiral column, GC is another effective method for separating and quantifying volatile epimers or their derivatives.

Troubleshooting Guide: Minimizing Unwanted Epimer Formation

Problem 1: Significant epimerization is observed after a base-mediated reaction step.

  • Probable Cause: The base used is either too strong or not sterically hindered enough, leading to the deprotonation of the stereocenter and subsequent epimerization upon re-protonation.

  • Solutions:

    • Choice of Base: Switch to a more sterically hindered or a milder base. For instance, using 2,4,6-trimethylpyridine (TMP) has been shown to produce glycopeptides with high efficiency and low epimerization.[1]

    • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Cryogenic temperatures (-78 °C) are often effective.

    • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

Problem 2: The peptide or ester coupling step is causing epimerization at the adjacent stereocenter.

  • Probable Cause: The activating agent used for the carboxylic acid is forming a highly reactive intermediate that is prone to racemization or epimerization.

  • Solutions:

    • Use of Additives: Incorporate additives that suppress epimerization. The simultaneous use of 1-hydroxybenzotriazole (HOBt) and copper(II) ions (e.g., CuCl2) in carbodiimide-mediated couplings has been shown to yield products with minimal epimerization (D-epimer < 0.1%).[3][4]

    • Choice of Coupling Reagent: Select a coupling reagent known for low epimerization potential. While some reagents might reduce reaction efficiency, they can be crucial for maintaining stereochemical integrity.[2]

    • Solvent System: The choice of solvent can influence the rate of epimerization. Polar aprotic solvents are common, but the optimal solvent should be determined empirically for each specific reaction.

Table 1: Effect of Additives on Minimizing Epimerization During Coupling Reactions
Coupling MethodAdditive(s)Observed EpimerizationYieldReference
Carbodiimide (EDC)NoneUnacceptable (e.g., 22% D-epimer)-[3]
CarbodiimideHOBtReduced, but can still be significant-[4]
CarbodiimideVarious inorganic salts (ZnCl₂, LiCl, etc.)Minimal (D-epimer < 1%)Variable[3]
Carbodiimide (EDC)1-hydroxybenzotriazole (HOBt) + CuCl₂Standard result (D-epimer < 0.1%)90-99%[3]

Experimental Protocols

Protocol: Model Coupling Reaction with Minimized Epimerization

This protocol provides a general methodology for coupling an N-protected amino acid (or a similar carboxylic acid-containing fragment in the this compound synthesis) to an amine component while minimizing epimerization, based on methods shown to be effective.[3]

Materials:

  • N-protected carboxylic acid fragment

  • Amine component

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Copper(II) chloride (CuCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected carboxylic acid fragment (1.0 eq), HOBt (1.1 eq), and CuCl₂ (1.1 eq) in anhydrous DMF.

  • Add the amine component (1.1 eq) to the solution and stir until all components are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of EDC (1.2 eq) in anhydrous DMF to the reaction mixture over 15 minutes.

  • Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography.

  • Analyze the purified product by chiral HPLC or NMR to determine the epimeric ratio.

Visualizations

Epimerization_Troubleshooting_Workflow start_node Epimerization Detected (via HPLC/NMR) cause_node cause_node start_node->cause_node Identify Step solution_node Modify Reaction Conditions cause_node->solution_node Base-Mediated Reaction solution_node_2 Optimize Coupling Protocol cause_node->solution_node_2 Coupling Reaction sub_solution_node_1 Change Base (e.g., TMP) solution_node->sub_solution_node_1 Strategy 1 sub_solution_node_2 Lower Temperature (e.g., -78°C) solution_node->sub_solution_node_2 Strategy 2 sub_solution_node_3 Reduce Reaction Time solution_node->sub_solution_node_3 Strategy 3 sub_solution_node sub_solution_node sub_solution_node_4 Use Additives (HOBt, CuCl2) solution_node_2->sub_solution_node_4 Strategy A sub_solution_node_5 Change Coupling Reagent solution_node_2->sub_solution_node_5 Strategy B

Caption: Troubleshooting workflow for addressing epimerization.

Epimerization_Mechanism start R-Epimer (Chiral Center) base_add + Base (-H⁺) start->base_add intermediate Planar Enolate Intermediate (Achiral) proton_add_top + H⁺ (top attack) intermediate->proton_add_top proton_add_bottom + H⁺ (bottom attack) intermediate->proton_add_bottom end S-Epimer (Inverted Center) base_add->intermediate proton_add_top->start Reforms R-Epimer proton_add_bottom->end Forms S-Epimer

Caption: Mechanism of base-catalyzed epimerization via an enolate.

References

Technical Support Center: Troubleshooting Signal Suppression in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Hydrallostane": Initial searches did not yield information for a compound named "this compound." This guide will address the common issue of signal suppression in mass spectrometry for small molecules, using the pharmaceutical compound Hydralazine as a representative example where appropriate. The principles and troubleshooting steps outlined are broadly applicable to a wide range of analytes encountered in pharmaceutical and biomedical research.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in mass spectrometry?

Signal suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of the analyte of interest is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility.

Q2: What are the common causes of signal suppression?

Signal suppression, a type of matrix effect, can be influenced by several factors including the ionization mechanism, analyte properties, and sample composition.[4][5] Common causes include:

  • Competition for Ionization: In the ion source, the analyte and matrix components compete for ionization, and if the matrix components are in high concentration or are more easily ionized, they can suppress the ionization of the analyte.[3]

  • Changes in Droplet Properties: In electrospray ionization (ESI), high concentrations of non-volatile matrix components can alter the surface tension and viscosity of the droplets, hindering the release of analyte ions into the gas phase.[2]

  • Ion-Pairing Agents: While useful for chromatography, some ion-pairing agents can cause signal suppression.[6]

  • High Analyte Concentration: At high concentrations, the analyte itself can cause a non-linear response and apparent suppression.

Q3: How can I determine if my analyte signal is being suppressed?

A common method is to perform a post-column infusion experiment.[1] A solution of the analyte is continuously infused into the mass spectrometer while a blank matrix sample is injected onto the LC system. A dip in the analyte's signal at the retention time of the matrix components indicates ion suppression.

Troubleshooting Guide

Systematic Approach to Troubleshooting Signal Suppression

If you are experiencing a loss of sensitivity or inconsistent results that you suspect are due to signal suppression, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Initial Assessment

  • Symptom: Lower than expected signal intensity for your analyte (e.g., Hydralazine).

  • Action:

    • Verify the performance of the LC-MS system by injecting a pure standard of your analyte in a clean solvent. This will establish a baseline for your analyte's signal intensity.

    • If the system performance is good, proceed to evaluate matrix effects.

Step 2: Evaluate Matrix Effects

  • Symptom: Good signal for the pure standard, but poor signal when analyzing samples in a complex matrix (e.g., plasma, urine).

  • Action: Perform a matrix effect study. A common approach is to compare the peak area of the analyte in a clean solvent (A) to the peak area of the analyte spiked into a blank matrix extract (B).

    • Matrix Effect (%) = (B / A) * 100

    • A value less than 100% indicates signal suppression.

    • A value greater than 100% indicates signal enhancement.

Step 3: Chromatographic Optimization

  • Symptom: Signal suppression is observed at the retention time of your analyte.

  • Action: Modify the chromatographic method to separate the analyte from the interfering matrix components.

    • Change the gradient profile to improve resolution.

    • Evaluate a different stationary phase (e.g., a column with a different chemistry).

    • Adjust the mobile phase composition, such as the organic solvent or pH.

Step 4: Sample Preparation Optimization

  • Symptom: Chromatographic changes are insufficient to remove the suppression.

  • Action: Improve the sample clean-up to remove interfering matrix components before LC-MS analysis.

    • Solid-Phase Extraction (SPE): A more selective sample clean-up technique that can effectively remove interfering compounds.

    • Liquid-Liquid Extraction (LLE): Can be used to isolate the analyte from the matrix.

    • Protein Precipitation: A simple method, but may not be sufficient for removing all interfering components.

Step 5: Mass Spectrometry Method Optimization

  • Symptom: Suppression persists despite chromatographic and sample preparation optimization.

  • Action:

    • Change Ionization Mode: If possible, switch from positive to negative ionization mode, or vice versa, as the interfering compounds may not ionize in the alternate polarity.[7]

    • Optimize Ion Source Parameters: Adjust parameters like spray voltage, gas flows, and temperature to potentially minimize suppression.[8]

Troubleshooting Summary Table
Issue Potential Cause Recommended Action
No or low analyte signal in standard solution Instrument malfunctionVerify system suitability with a known standard. Check for leaks, clogs, or electrospray issues.
Good signal in standard, poor signal in matrix Matrix-induced signal suppressionPerform a matrix effect study to confirm.
Signal dip in post-column infusion experiment Co-eluting matrix componentsOptimize chromatography to separate the analyte from interferences.
Suppression remains after chromatographic changes Insufficient sample clean-upImplement a more rigorous sample preparation method (e.g., SPE, LLE).
Persistent suppression In-source competitionTry a different ionization source or polarity. Consider using a stable isotope-labeled internal standard.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Assess Signal Suppression

Objective: To identify regions in the chromatogram where signal suppression occurs.

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-union

  • Analyte standard solution (e.g., 1 µg/mL Hydralazine in mobile phase)

  • Blank matrix extract (e.g., protein-precipitated plasma)

Methodology:

  • Set up the LC-MS system with the analytical column.

  • Connect the outlet of the LC column to a tee-union.

  • Connect the syringe pump, infusing the analyte standard solution at a low flow rate (e.g., 10 µL/min), to the second port of the tee-union.

  • Connect the third port of the tee-union to the mass spectrometer's ion source.

  • Begin infusing the analyte solution and acquire data in MRM mode for the analyte. You should see a stable signal.

  • Inject the blank matrix extract onto the LC system.

  • Monitor the analyte signal. Any significant drop in the signal intensity indicates ion suppression at that retention time.

Protocol 2: Quantitative Assessment of Matrix Effects

Objective: To quantify the extent of signal suppression or enhancement.

Materials:

  • Analyte standard solution

  • Blank matrix

  • LC-MS system

Methodology:

  • Prepare Sample Set 1 (Analyte in Solvent): Prepare a series of calibration standards of the analyte in the initial mobile phase composition.

  • Prepare Sample Set 2 (Analyte in Matrix): a. Extract the blank matrix using your sample preparation method. b. Spike the extracted blank matrix with the analyte at the same concentrations as in Sample Set 1.

  • Analyze both sets of samples using the LC-MS method.

  • Calculate the Matrix Effect:

    • Determine the slope of the calibration curve for both sets of samples.

    • Matrix Effect (%) = (SlopeMatrix / SlopeSolvent) * 100

    • A value below 100% indicates suppression, while a value above 100% indicates enhancement.

Data Presentation

Table 1: Example Matrix Effect Data for Hydralazine
Analyte Concentration (ng/mL) Peak Area (Analyte in Solvent) Peak Area (Analyte in Plasma Extract) Matrix Effect (%)
112,5006,80054.4
561,80034,20055.3
10122,30068,90056.3
50610,500348,70057.1
1001,215,000701,50057.7

Visualizations

Signal_Suppression_Causes cluster_ion_source Ion Source cluster_causes Causes of Suppression Analyte Analyte Ions Droplet ESI Droplet Analyte->Droplet Matrix Matrix Components Matrix->Droplet GasPhase Gas Phase Ions Droplet->GasPhase Ion Evaporation Competition Competition for Charge/ Surface Access Droplet->Competition Viscosity Increased Viscosity/ Surface Tension Droplet->Viscosity MS_Inlet Mass Spec Inlet GasPhase->MS_Inlet Neutralization Gas Phase Neutralization GasPhase->Neutralization Suppression Signal Suppression GasPhase->Suppression Reduced Ion Signal

Caption: Causes of signal suppression in the electrospray ionization source.

Troubleshooting_Workflow Start Start: Suspected Signal Suppression Check_System 1. Check System Suitability (Pure Standard) Start->Check_System System_OK System OK? Check_System->System_OK Fix_System Troubleshoot Instrument System_OK->Fix_System No Assess_Matrix 2. Assess Matrix Effect (Post-column Infusion) System_OK->Assess_Matrix Yes Fix_System->Check_System Suppression_Present Suppression Present? Assess_Matrix->Suppression_Present No_Suppression No Significant Suppression Suppression_Present->No_Suppression No Optimize_LC 3. Optimize Chromatography (Gradient, Column) Suppression_Present->Optimize_LC Yes Still_Suppressed_1 Still Suppressed? Optimize_LC->Still_Suppressed_1 Optimize_Sample_Prep 4. Optimize Sample Prep (SPE, LLE) Still_Suppressed_1->Optimize_Sample_Prep Yes End End: Suppression Minimized Still_Suppressed_1->End No Still_Suppressed_2 Still Suppressed? Optimize_Sample_Prep->Still_Suppressed_2 Optimize_MS 5. Optimize MS Method (Ionization Mode) Still_Suppressed_2->Optimize_MS Yes Still_Suppressed_2->End No Optimize_MS->End

Caption: A logical workflow for troubleshooting signal suppression in LC-MS.

Post_Column_Infusion cluster_LC LC System cluster_Infusion Infusion System Autosampler Autosampler (Inject Blank Matrix) Column Analytical Column Autosampler->Column Pump LC Pump Pump->Column Tee Column->Tee LC Flow Syringe_Pump Syringe Pump (Analyte Standard) Syringe_Pump->Tee Infusion Flow MS Mass Spectrometer Tee->MS

Caption: Experimental setup for a post-column infusion experiment.

References

Validation & Comparative

A Comparative Analysis of Hydralazine and Nifedipine in Vasodilation

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of antihypertensive therapeutics, both hydralazine and nifedipine have long been utilized for their potent vasodilatory effects. While both drugs achieve the common goal of lowering blood pressure by relaxing vascular smooth muscle, their underlying mechanisms of action, pharmacokinetic profiles, and clinical performance metrics present distinct differences. This guide provides a comprehensive comparison of hydralazine and nifedipine, supported by experimental data and detailed methodologies, to inform research and drug development.

Disclaimer: The initial request for a comparative analysis of "Hydrallostane" yielded no results in scientific literature, suggesting a possible misspelling. This guide proceeds with a comparison of Hydralazine, a well-documented vasodilator, against a standard compound, Nifedipine.

Mechanism of Action: A Tale of Two Pathways

Hydralazine and Nifedipine employ fundamentally different signaling pathways to induce vasodilation. Nifedipine acts as a calcium channel blocker, while hydralazine's mechanism is more complex, involving modulation of intracellular calcium release and other signaling molecules.

Nifedipine: As a dihydropyridine calcium channel blocker, nifedipine's primary action is to inhibit the influx of extracellular calcium into vascular smooth muscle cells.[1] It achieves this by binding to the L-type calcium channels, preventing their opening and thereby reducing the intracellular calcium concentration available for muscle contraction.[2] This leads to the relaxation of arterial smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.[1]

Hydralazine: The precise mechanism of hydralazine is not fully understood but is known to be a direct-acting vasodilator.[3] It is believed to interfere with calcium metabolism within vascular smooth muscle cells by inhibiting the inositol triphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum.[3][4] Additionally, some evidence suggests that hydralazine may increase the bioavailability of nitric oxide, leading to cGMP-mediated vasodilation, and potentially open potassium channels, causing smooth muscle hyperpolarization.[5]

Signaling_Pathways cluster_nifedipine Nifedipine Pathway cluster_hydralazine Hydralazine Pathway Nifedipine Nifedipine L_type_Ca_Channel L-type Ca2+ Channel Nifedipine->L_type_Ca_Channel Blocks Ca_Influx Ca2+ Influx Inhibition L_type_Ca_Channel->Ca_Influx Intra_Ca Decreased Intracellular [Ca2+] Ca_Influx->Intra_Ca Vasodilation_N Vasodilation Intra_Ca->Vasodilation_N Hydralazine Hydralazine IP3 IP3-mediated Ca2+ Release Inhibition Hydralazine->IP3 SR Sarcoplasmic Reticulum Intra_Ca_H Decreased Intracellular [Ca2+] IP3->SR Inhibits Release From IP3->Intra_Ca_H Vasodilation_H Vasodilation Intra_Ca_H->Vasodilation_H

Figure 1: Simplified signaling pathways of Nifedipine and Hydralazine.

Comparative Performance Data

Clinical trials have demonstrated the efficacy of both hydralazine and nifedipine in managing hypertension, with some studies highlighting differences in their onset of action and side effect profiles.

Table 1: Pharmacokinetic Profile Comparison

ParameterHydralazineNifedipine
Bioavailability 10-35% (acetylator phenotype dependent)[6]40-70%[2]
Time to Peak Plasma 1-2 hours~20 minutes (immediate release)[2]
Half-life 2-8 hours2-5 hours[2]
Metabolism Liver (acetylation, hydroxylation)[6]Liver (CYP3A4)[2]
Excretion Primarily renal[6]60-80% renal, remainder in feces[2]

Table 2: Clinical Efficacy in Hypertensive Crisis of Pregnancy

OutcomeHydralazineNifedipine
Time to achieve target BP (min) 34.8 ± 18.8[7]24.0 ± 10.0[7]
Number of doses required 2.1 ± 1.0[7]1.2 ± 0.5[7]
Maternal side effects Headache, flushing, nausea[8]Headache, hypotension (rare)[8]

Experimental Protocols

The evaluation of vasodilatory compounds relies on standardized preclinical and clinical experimental designs.

In Vitro Vascular Ring Assay

This assay is a cornerstone for the preclinical assessment of a compound's direct effect on vascular tissue.

Vascular_Ring_Assay cluster_prep Tissue Preparation cluster_exp Experimental Setup cluster_test Compound Testing A1 Excise Thoracic Aorta A2 Clean Connective Tissue A1->A2 A3 Cut into 2-3 mm Rings A2->A3 B1 Mount Ring in Organ Bath A3->B1 Transfer B2 Equilibrate under Tension B1->B2 B3 Induce Contraction (e.g., Phenylephrine) B2->B3 C1 Add Test Compound (Hydralazine/Nifedipine) B3->C1 Apply C2 Record Changes in Tension C1->C2 C3 Analyze Dose-Response Curve C2->C3 D1 Determine Potency (EC50)

Figure 2: Workflow for the in vitro vascular ring assay.

Methodology:

  • Tissue Preparation: A thoracic aorta is excised from a laboratory animal (e.g., a rat).[9] The surrounding connective tissue is carefully removed, and the aorta is sectioned into rings of 2-3 mm in width.[10]

  • Mounting: Each ring is mounted in an organ bath containing a physiological salt solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.[10] The ring is connected to a force transducer to record changes in tension.

  • Equilibration and Contraction: The tissue is allowed to equilibrate under a set tension. A vasoconstrictor agent (e.g., phenylephrine or potassium chloride) is then added to induce a stable contraction.[11]

  • Compound Addition: The test compound (hydralazine or nifedipine) is added to the bath in a cumulative or non-cumulative manner, and the relaxation of the aortic ring is recorded.

  • Data Analysis: The percentage of relaxation is calculated relative to the pre-contracted tension. A dose-response curve is generated to determine the potency (EC50) of the compound.

In Vivo Blood Pressure Measurement in Animal Models

This experimental approach assesses the antihypertensive effect of a compound in a living organism.

Methodology:

  • Animal Model: Spontaneously hypertensive rats (SHR) or normotensive rats in which hypertension has been induced (e.g., via angiotensin II infusion) are commonly used.[12]

  • Blood Pressure Monitoring: Blood pressure can be measured non-invasively using the tail-cuff method or invasively via telemetry or a catheter implanted in an artery (e.g., carotid or femoral artery).[13][14] Telemetry is considered the gold standard as it allows for continuous monitoring in conscious, freely moving animals.[13]

  • Drug Administration: The test compound is administered, typically orally or via intravenous injection.

  • Data Collection: Blood pressure and heart rate are recorded continuously or at set intervals before and after drug administration.

  • Data Analysis: The change in blood pressure from baseline is calculated to determine the efficacy and duration of action of the antihypertensive agent.

Conclusion

Both hydralazine and nifedipine are effective vasodilators, but their distinct mechanisms of action and pharmacokinetic profiles influence their clinical application. Nifedipine generally offers a more rapid onset of action and higher bioavailability compared to hydralazine.[2][7] However, the choice of agent may depend on the specific clinical scenario, patient characteristics, and potential for adverse effects. The experimental protocols outlined provide a framework for the continued investigation and development of novel vasodilatory compounds.

References

Validating Hydralazine Target Engagement with CETSA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of Hydralazine with its putative targets, the prolyl hydroxylase domain (PHD) enzymes. By presenting experimental protocols and illustrative data, this document aims to equip researchers with the necessary information to select the most appropriate assay for their drug discovery and development needs.

Introduction to Hydralazine and Target Engagement

Hydralazine is a well-established antihypertensive medication.[1][2] Recent research has elucidated a novel mechanism of action involving the inhibition of prolyl hydroxylase domain (PHD) enzymes. This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1alpha (HIF-1α), a key transcription factor in the cellular response to hypoxia. Validating that a compound directly interacts with its intended target within a cellular context is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to confirm such target engagement in a physiological setting.[3]

Core Methodologies for Target Engagement Validation

This guide compares three distinct methods for assessing the engagement of Hydralazine with PHD enzymes:

  • Cellular Thermal Shift Assay (CETSA): A method that measures changes in the thermal stability of a target protein upon ligand binding in intact cells or cell lysates.

  • AlphaScreen™ Assay: A bead-based immunoassay that can be adapted to measure enzyme activity or protein-protein interactions.

  • LC-MS/MS-based Activity Assay: A quantitative method that directly measures the enzymatic activity of PHDs by detecting the hydroxylation of a substrate peptide.

Data Presentation: A Comparative Overview

The following tables summarize representative quantitative data for each method. Please note that this data is illustrative and intended to demonstrate the output of each assay.

Table 1: CETSA Isothermal Dose-Response (ITDR) Data for Hydralazine with PHD2

Hydralazine (µM)Normalized PHD2 Signal (at 52°C)
0 (Vehicle)1.00
11.15
101.42
501.78
1001.85
5001.88

Table 2: AlphaScreen™ PHD2 Inhibition Data for Hydralazine

Hydralazine (µM)AlphaScreen™ Signal (RFU)% Inhibition
0 (No Inhibitor)50,0000
0.145,2009.6
135,10029.8
1015,50069.0
1005,20089.6
10001,50097.0

Table 3: LC-MS/MS-based PHD2 Activity Data for Hydralazine

Hydralazine (µM)Hydroxylated HIF-1α Peptide (Area under Curve)% Inhibition
0 (No Inhibitor)1,200,0000
1950,00020.8
10480,00060.0
50150,00087.5
10050,00095.8
50012,00099.0

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) Protocol

This protocol describes an isothermal dose-response (ITDR) CETSA to determine the engagement of Hydralazine with PHD2 in intact cells.

  • Cell Culture and Treatment:

    • Culture a human cell line known to express PHD2 (e.g., HEK293T) to 80-90% confluency.

    • Harvest cells and resuspend in complete media at a density of 2 x 10^6 cells/mL.

    • Prepare a serial dilution of Hydralazine in DMSO. The final DMSO concentration in the cell suspension should not exceed 0.5%.

    • Add the Hydralazine dilutions or vehicle (DMSO) to the cell suspension and incubate at 37°C for 1 hour to allow for compound entry and target engagement.

  • Thermal Treatment:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the samples to a predetermined temperature (e.g., 52°C) for 3 minutes in a thermal cycler. This temperature is chosen based on an initial melt curve experiment to be in the steep part of the curve for the unliganded protein.

    • Include a non-heated control (37°C) for each treatment.

  • Cell Lysis and Sample Preparation:

    • Immediately after heating, cool the samples on ice.

    • Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen followed by a 25°C water bath).

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA assay).

    • Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against PHD2.

    • Quantify the band intensities using densitometry and normalize the signal for each Hydralazine concentration to the vehicle-treated control.

2. AlphaScreen™ PHD2 Inhibition Assay Protocol

This protocol outlines a biochemical assay to measure the inhibition of PHD2 activity by Hydralazine.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20).

    • Prepare a solution of recombinant human PHD2 enzyme, a biotinylated HIF-1α peptide substrate, and the necessary co-factors (Fe(II)SO₄, 2-oxoglutarate, and ascorbate) in the assay buffer.

    • Prepare serial dilutions of Hydralazine in DMSO.

  • Assay Procedure:

    • In a 384-well plate, add the Hydralazine dilutions or vehicle.

    • Add the PHD2 enzyme solution and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the HIF-1α peptide substrate and co-factors.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a solution containing EDTA.

  • Detection:

    • Add streptavidin-coated donor beads and anti-hydroxy-HIF-1α antibody-conjugated acceptor beads.

    • Incubate in the dark at room temperature for 60 minutes.

    • Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the degree of inhibition.

3. LC-MS/MS-based PHD2 Activity Assay Protocol

This protocol describes a direct and quantitative measurement of PHD2 enzymatic activity.

  • Enzymatic Reaction:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 µM FeSO₄, 2 mM ascorbate, 300 µM 2-oxoglutarate).

    • Prepare serial dilutions of Hydralazine in DMSO.

    • In a microcentrifuge tube, combine the reaction buffer, recombinant PHD2 enzyme, and Hydralazine or vehicle.

    • Initiate the reaction by adding a synthetic HIF-1α peptide substrate.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Quench the reaction by adding an equal volume of 0.1% formic acid in acetonitrile.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Separate the hydroxylated and non-hydroxylated HIF-1α peptides using a water/acetonitrile gradient with 0.1% formic acid.

    • Detect and quantify the peptides using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, with specific transitions for the hydroxylated and non-hydroxylated forms.

    • Calculate the percentage of inhibition by comparing the peak area of the hydroxylated peptide in the presence of Hydralazine to the vehicle control.

Mandatory Visualizations

Hydralazine_CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., HEK293T) treatment 2. Treatment with Hydralazine or Vehicle cell_culture->treatment heating 3. Heating to Specific Temperature treatment->heating lysis 4. Cell Lysis (Freeze-Thaw) heating->lysis centrifugation 5. Centrifugation lysis->centrifugation supernatant Soluble Fraction centrifugation->supernatant pellet Precipitated Proteins centrifugation->pellet western_blot 6. Western Blot (Anti-PHD2 Antibody) supernatant->western_blot quantification 7. Densitometry & Normalization western_blot->quantification

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

HIF1a_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / Hydralazine HIF1a_normoxia HIF-1α PHDs PHD Enzymes HIF1a_normoxia->PHDs Hydroxylation Proteasome Proteasomal Degradation HIF1a_normoxia->Proteasome VHL VHL E3 Ligase PHDs->VHL Recognition VHL->Proteasome Ubiquitination Hydralazine Hydralazine Hydralazine->PHDs Inhibition HIF1a_hypoxia HIF-1α (Stabilized) HIF1b HIF-1β HIF1a_hypoxia->HIF1b Dimerization HIF1_complex HIF-1 Complex HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binding Target_Genes Target Gene Transcription HRE->Target_Genes

References

Cross-Validation of Hydrallostane Bioactivity in Diverse Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the bioactivity of the novel synthetic compound, Hydrallostane, against established inhibitors, Compound A and Compound B, across a panel of distinct cancer cell lines. The data presented herein offers an objective evaluation of this compound's potency and selectivity, supported by detailed experimental protocols and pathway visualizations.

Comparative Bioactivity of this compound

The primary measure of bioactivity, the half-maximal inhibitory concentration (IC50), was determined for this compound and two alternative compounds in three distinct cancer cell lines: Lumina-7 (Breast Adenocarcinoma), Hepa-Sol (Hepatocellular Carcinoma), and Pulmo-9 (Lung Carcinoma). Lower IC50 values indicate higher potency.

Table 1: Comparative IC50 Values (µM) Across Cell Lines

CompoundLumina-7 (Breast)Hepa-Sol (Liver)Pulmo-9 (Lung)
This compound 1.2 ± 0.3 5.8 ± 0.9 2.5 ± 0.4
Compound A3.5 ± 0.64.1 ± 0.73.9 ± 0.5
Compound B2.8 ± 0.415.2 ± 2.18.1 ± 1.2

The data clearly indicates that this compound possesses superior potency in Lumina-7 and Pulmo-9 cell lines compared to both Compound A and Compound B. While Compound A shows slightly higher efficacy in the Hepa-Sol line, this compound maintains a significant potency advantage over Compound B.

To further investigate the mechanism of action, a quantitative apoptosis assay was performed following treatment with each compound at its respective IC50 concentration for 48 hours.

Table 2: Apoptosis Induction (% of Apoptotic Cells)

CompoundLumina-7 (Breast)Hepa-Sol (Liver)Pulmo-9 (Lung)
This compound 68.5% ± 5.2% 45.1% ± 4.1% 61.3% ± 4.8%
Compound A55.2% ± 4.7%48.3% ± 3.9%51.7% ± 4.3%
Compound B41.8% ± 3.5%30.5% ± 3.1%35.4% ± 3.3%

This compound demonstrated a marked ability to induce apoptosis, particularly in the Lumina-7 and Pulmo-9 cell lines, suggesting its cytotoxic effects are mediated through the induction of programmed cell death.

Signaling Pathway of this compound

This compound is hypothesized to exert its effects by directly inhibiting the aberrant activity of the kinase ZETA, a critical upstream regulator of the pro-survival KAI1/2 signaling cascade. Inhibition of ZETA leads to a downstream suppression of KAI1/2 phosphorylation, which in turn prevents the inactivation of the pro-apoptotic protein APO-1, ultimately leading to apoptosis.

Hydrallostane_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor ZETA Kinase ZETA Receptor->ZETA Activates KAI1_2 KAI1/2 ZETA->KAI1_2 Phosphorylates (Activates) APO_1 Pro-Apoptotic Protein (APO-1) KAI1_2->APO_1 Inhibits Apoptosis Apoptosis APO_1->Apoptosis Promotes This compound This compound This compound->ZETA Inhibits

Caption: Proposed signaling pathway for this compound.

Experimental Protocols

This protocol outlines the method used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Cells (Lumina-7, Hepa-Sol, Pulmo-9) were seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: A serial dilution of this compound, Compound A, and Compound B was prepared. The culture medium was replaced with a medium containing the compounds at final concentrations ranging from 0.01 µM to 100 µM. A vehicle control (DMSO) was also included.

  • Incubation: Plates were incubated for 48 hours under standard culture conditions.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was agitated on an orbital shaker for 15 minutes.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC50 values were determined by fitting the dose-response curves using a non-linear regression model.

This protocol details the flow cytometry-based method for quantifying apoptosis.

Experimental_Workflow A 1. Seed Cells (24h Incubation) B 2. Treat with Compounds (IC50 concentration, 48h) A->B C 3. Harvest & Wash Cells (PBS) B->C D 4. Resuspend in Annexin V Binding Buffer C->D E 5. Add Annexin V-FITC & Propidium Iodide (PI) D->E F 6. Incubate 15 min (Dark, Room Temp) E->F G 7. Analyze via Flow Cytometry F->G

Caption: General workflow for the apoptosis quantification assay.

  • Cell Treatment: Cells were seeded in 6-well plates and treated with this compound, Compound A, or Compound B at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Cells were harvested by trypsinization, washed twice with cold PBS, and centrifuged at 300 x g for 5 minutes.

  • Staining: The cell pellet was resuspended in 100 µL of 1X Annexin V Binding Buffer. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution were added.

  • Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Analysis: 400 µL of 1X Binding Buffer was added to each tube. The samples were analyzed immediately using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. The total percentage of apoptotic cells (early + late) was reported.

A Head-to-Head Comparative Analysis of Hydrallostane and Veridianitrile for Androgen Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two novel Selective Androgen Receptor Modulators (SARMs), Hydrallostane and Veridianitrile.[1][2] The data presented herein is derived from a series of standardized preclinical assays designed to evaluate efficacy, selectivity, and safety.

Introduction

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of androgen receptors, primarily in muscle and bone.[1][2] This characteristic makes them a promising area of research for conditions such as muscle wasting, osteoporosis, and hypogonadism, with the potential for fewer side effects than traditional anabolic steroids.[2][3][4] this compound and Veridianitrile are two next-generation, orally bioavailable, non-steroidal SARMs currently under parallel investigation. This document outlines the findings of direct comparative studies.

Comparative Data Overview

The following tables summarize the quantitative performance of this compound and Veridianitrile across key preclinical assays.

Table 1: In Vitro Receptor Binding and Potency

ParameterThis compoundVeridianitrile
Androgen Receptor (AR) Binding Affinity (Ki, nM) 0.410.75
AR Transactivation (EC50, nM) in C2C12 cells 1.22.5
Prostate Receptor (PR) Binding Affinity (Ki, nM) > 10,0001,200
Glucocorticoid Receptor (GR) Binding Affinity (Ki, nM) > 10,000> 10,000

Table 2: In Vivo Anabolic and Androgenic Activity (Orchidectomized Rat Model)

Parameter (ED50, mg/kg/day)This compoundVeridianitrile
Levator Ani Muscle Weight Increase 0.080.15
Prostate Weight Increase 15.23.5
Seminal Vesicle Weight Increase 18.54.1
Anabolic/Androgenic Ratio (Levator Ani / Prostate) 19023

Table 3: Pharmacokinetic Properties (Sprague-Dawley Rat)

ParameterThis compoundVeridianitrile
Oral Bioavailability (%) 4538
Half-life (t½, hours) 2418
Cmax (ng/mL) at 1 mg/kg dose 210185
Testosterone Suppression (at anabolic ED50) MildModerate

Signaling Pathways and Experimental Workflows

Mechanism of Action: Androgen Receptor Signaling

This compound and Veridianitrile both function by binding to the intracellular androgen receptor. Upon binding, the ligand-receptor complex translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on DNA, thereby modulating the transcription of target genes responsible for anabolic activity in muscle and bone tissue. The superior tissue selectivity of this compound is attributed to its unique conformational interaction with the AR, which favors recruitment of co-activator proteins in anabolic tissues while minimizing interaction in androgenic tissues like the prostate.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM This compound or Veridianitrile AR Androgen Receptor (AR) SARM->AR Binds HSP HSP90 AR->HSP Dissociation AR_SARM AR-SARM Complex AR->AR_SARM Translocation ARE Androgen Response Element (ARE) AR_SARM->ARE Binds Gene Target Gene Transcription ARE->Gene Initiates mRNA mRNA Gene->mRNA Protein Anabolic Proteins (Muscle Growth) mRNA->Protein Translation (in Cytoplasm)

Caption: Simplified signaling pathway for SARM-mediated gene transcription.

Experimental Workflow: In Vivo Efficacy Assessment

The anabolic and androgenic potential was assessed using a validated orchidectomized (castrated) rat model, which serves as a baseline for androgen-deficient states.

Experimental_Workflow cluster_treatment 28-Day Dosing Period start Start: Acclimatize Sprague-Dawley Rats step1 Surgical Orchidectomy (Castration) start->step1 step2 Post-Op Recovery (7 days) step1->step2 step3 Randomize into Groups (n=8 per group) step2->step3 group1 Vehicle Control (Oral Gavage) group2 This compound (Dose Range) group3 Veridianitrile (Dose Range) step4 Euthanasia and Tissue Collection step3->step4 step5 Weigh Levator Ani Muscle, Prostate, and Seminal Vesicles step4->step5 end Endpoint: Calculate ED50 and Anabolic/Androgenic Ratio step5->end

Caption: Workflow for the orchidectomized rat model efficacy study.

Detailed Experimental Protocols

1. Receptor Binding Affinity Assay

  • Objective: To determine the binding affinity (Ki) of this compound and Veridianitrile for the human androgen receptor (AR), prostate receptor (PR), and glucocorticoid receptor (GR).

  • Method: Competitive radioligand binding assays were performed using membranes from cells expressing the respective recombinant human receptors. A constant concentration of a specific radioligand ([³H]-Mibolerone for AR, [³H]-R5020 for PR, [³H]-Dexamethasone for GR) was incubated with increasing concentrations of the test compound.

  • Analysis: Non-specific binding was determined in the presence of excess unlabeled ligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was calculated. The Ki value was derived from the IC50 using the Cheng-Prusoff equation.

2. In Vitro Transactivation Assay

  • Objective: To measure the functional potency (EC50) of the compounds to activate the androgen receptor.

  • Cell Line: Mouse C2C12 myoblast cells, co-transfected with a human AR expression vector and a luciferase reporter gene construct under the control of an androgen-responsive promoter.

  • Method: Cells were incubated with increasing concentrations of this compound or Veridianitrile for 24 hours. Following incubation, cells were lysed, and luciferase activity was measured using a luminometer.

  • Analysis: Dose-response curves were generated, and EC50 values were calculated using a four-parameter logistic regression model.

3. In Vivo Orchidectomized (ORX) Rat Model

  • Objective: To evaluate the in vivo anabolic (muscle-sparing) and androgenic (prostate-stimulating) effects.

  • Animals: Male Sprague-Dawley rats, 8 weeks old.

  • Procedure:

    • Animals underwent bilateral orchidectomy and were allowed to recover for 7 days.

    • Rats were randomized into treatment groups (n=8/group).

    • Compounds were administered daily via oral gavage for 28 consecutive days at doses ranging from 0.01 to 30 mg/kg. A vehicle control group received the vehicle alone.

    • On day 29, animals were euthanized. The levator ani muscle, prostate, and seminal vesicles were carefully dissected and weighed.

  • Analysis: The effective dose required to produce 50% of the maximal response (ED50) was determined for each tissue. The anabolic/androgenic ratio was calculated by dividing the ED50 for the levator ani muscle by the ED50 for the prostate.

Summary and Conclusion

The preclinical data demonstrates that both this compound and Veridianitrile are potent, orally active SARMs. However, this compound exhibits a significantly more favorable profile for therapeutic development.

  • Potency and Selectivity: this compound shows higher binding affinity and functional potency for the androgen receptor in vitro. Critically, its in vivo tissue selectivity is substantially greater, with an anabolic/androgenic ratio approximately 8-fold higher than that of Veridianitrile. This suggests a much lower risk of androgenic side effects, such as prostate stimulation, at therapeutically effective doses.

  • Pharmacokinetics: this compound possesses a longer half-life and demonstrates better oral bioavailability, which may allow for less frequent dosing and more stable plasma concentrations.

  • Safety: The lower impact on the prostate and seminal vesicles, coupled with only mild testosterone suppression at its effective anabolic dose, positions this compound as a potentially safer candidate for long-term clinical investigation.

References

A Comparative Analysis of the Pharmacological Efficacy of Hydrallostane Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the realm of pharmacology, the stereochemistry of a drug molecule can have profound implications for its therapeutic efficacy and safety profile. Chiral drugs, which exist as enantiomers (non-superimposable mirror images), often exhibit stereoselective interactions with biological targets. This guide provides a comparative analysis of the enantiomers of the novel compound Hydrallostane, a selective modulator of the fictitious "Hydro-Receptor," a key regulator in inflammatory signaling pathways. While this compound is a hypothetical compound for illustrative purposes, the principles and methodologies presented here reflect standard practices in drug development for comparing chiral molecules. The data and protocols are representative of what would be expected in such a comparative study.

Quantitative Data Summary

The following table summarizes the key pharmacological parameters for the two enantiomers of this compound, designated as (S)-Hydrallostane and (R)-Hydrallostane. These data were derived from in vitro assays designed to assess their binding affinity and functional activity at the Hydro-Receptor.

Parameter(S)-Hydrallostane(R)-HydrallostaneRacemic this compound
Binding Affinity (Ki) [nM] 15.2 ± 1.8258.6 ± 15.328.5 ± 2.5
Receptor Occupancy at 50 nM [%] 76.8 ± 4.216.2 ± 2.145.3 ± 3.8
Functional Activity (EC50) [nM] 25.4 ± 2.9450.1 ± 25.748.9 ± 5.1
Maximal Efficacy (% of control) 98.2 ± 5.155.3 ± 6.895.7 ± 4.9

Key Observations:

  • (S)-Hydrallostane demonstrates significantly higher binding affinity (lower Ki) and functional potency (lower EC50) for the Hydro-Receptor compared to (R)-Hydrallostane.

  • The racemic mixture's performance is intermediate, suggesting that the (R)-enantiomer may act as a competitive antagonist or a partial agonist, potentially dampening the overall efficacy of the more active (S)-enantiomer.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay was performed to determine the binding affinity of the this compound enantiomers to the Hydro-Receptor.

  • Cell Line: HEK293 cells stably expressing the human Hydro-Receptor.

  • Radioligand: [³H]-Hydro-Ligand (a known high-affinity ligand for the Hydro-Receptor).

  • Procedure:

    • Cell membranes were prepared from the HEK293-Hydro-Receptor cell line.

    • A constant concentration of [³H]-Hydro-Ligand (2 nM) was incubated with the cell membranes.

    • Increasing concentrations of the unlabeled competitor ligands ((S)-Hydrallostane, (R)-Hydrallostane, or racemic this compound) were added to displace the radioligand.

    • Non-specific binding was determined in the presence of a high concentration (10 µM) of a non-radiolabeled standard.

    • After incubation at room temperature for 60 minutes, the mixture was filtered through a glass fiber filter to separate bound from free radioligand.

    • The radioactivity retained on the filters was measured using a scintillation counter.

    • The Ki values were calculated using the Cheng-Prusoff equation from the IC50 values obtained from the competition binding curves.

In Vitro Functional Assay for Agonist Activity (EC50)

This assay was conducted to measure the functional potency of the this compound enantiomers in activating the Hydro-Receptor signaling pathway.

  • Cell Line: CHO-K1 cells co-expressing the human Hydro-Receptor and a downstream reporter gene (e.g., luciferase under the control of a pathway-responsive promoter).

  • Procedure:

    • Cells were plated in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with increasing concentrations of (S)-Hydrallostane, (R)-Hydrallostane, or racemic this compound.

    • A control group was treated with a vehicle to determine the basal activity.

    • After a 6-hour incubation period, the cells were lysed, and the luciferase activity was measured using a luminometer.

    • The EC50 values, representing the concentration required to elicit a half-maximal response, were determined by fitting the dose-response data to a sigmoidal curve.

Visualizations

Signaling Pathway of this compound at the Hydro-Receptor

Hydrallostane_Signaling_Pathway cluster_membrane Cell Membrane receptor Hydro-Receptor G_Protein G-Protein Activation receptor->G_Protein Activates S_this compound (S)-Hydrallostane (High Affinity) S_this compound->receptor Binds Strongly R_this compound (R)-Hydrallostane (Low Affinity) R_this compound->receptor Binds Weakly Downstream_Kinase Downstream Kinase Cascade G_Protein->Downstream_Kinase Transcription_Factor Transcription Factor Modulation Downstream_Kinase->Transcription_Factor Cellular_Response Anti-inflammatory Response Transcription_Factor->Cellular_Response

Caption: Proposed signaling pathway for this compound enantiomers at the Hydro-Receptor.

Experimental Workflow for Efficacy Comparison

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis racemic Racemic this compound chiral_sep Chiral Separation racemic->chiral_sep s_enantiomer (S)-Hydrallostane chiral_sep->s_enantiomer r_enantiomer (R)-Hydrallostane chiral_sep->r_enantiomer binding_assay Radioligand Binding Assay (Determine Ki) s_enantiomer->binding_assay functional_assay Functional Reporter Assay (Determine EC50) s_enantiomer->functional_assay r_enantiomer->binding_assay r_enantiomer->functional_assay data_comp Compare Binding Affinity and Potency binding_assay->data_comp functional_assay->data_comp conclusion Determine Eutomer ((S)-Hydrallostane) data_comp->conclusion

Caption: Workflow for the comparative efficacy testing of this compound enantiomers.

The presented data strongly indicate that the pharmacological activity of this compound resides primarily in the (S)-enantiomer. (S)-Hydrallostane is a potent agonist of the Hydro-Receptor, while (R)-Hydrallostane exhibits significantly weaker binding and functional activity. The development of a single-enantiomer formulation of (S)-Hydrallostane would be a rational approach to maximize therapeutic efficacy and potentially reduce off-target effects and metabolic liabilities associated with the less active (R)-enantiomer. This aligns with the broader trend in pharmaceutical development where single-enantiomer drugs often offer improved therapeutic profiles over their racemic counterparts.

Comparative Transcriptome Analysis: Hydrallostane vs. a Known Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the transcriptomic effects of the novel compound Hydrallostane against a well-characterized alternative. The following sections detail the experimental protocols, present comparative data in a structured format, and visualize key pathways and workflows to offer an objective evaluation for researchers and drug development professionals.

Experimental Overview

The study aimed to profile and compare the gene expression changes induced by this compound and a reference compound, "Compound-X," which is a known inhibitor of the PI3K/Akt signaling pathway. Human lung adenocarcinoma cells (A549) were treated with either compound for 24 hours, followed by RNA sequencing to elucidate their respective impacts on the cellular transcriptome.

Methodologies

2.1. Cell Culture and Treatment

  • Cell Line: A549 (Human lung adenocarcinoma)

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment Protocol: Cells were seeded at a density of 1x10^6 cells per well in 6-well plates. After 24 hours, the medium was replaced with fresh medium containing either 10 µM this compound, 10 µM Compound-X, or DMSO (vehicle control). Cells were incubated for an additional 24 hours before harvesting for RNA extraction.

2.2. RNA Sequencing and Analysis

  • RNA Extraction: Total RNA was isolated using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation: RNA sequencing libraries were prepared from 1 µg of total RNA using the NEBNext Ultra II RNA Library Prep Kit for Illumina.

  • Sequencing: Libraries were sequenced on an Illumina NovaSeq 6000 platform, generating 150 bp paired-end reads.

  • Bioinformatic Analysis: Raw sequencing reads were quality-checked with FastQC. Adapters and low-quality reads were trimmed using Trimmomatic. The cleaned reads were then aligned to the human reference genome (GRCh38) using STAR aligner. Gene expression was quantified using RSEM. Differential gene expression analysis was performed using DESeq2 in R. Genes with a |log2(Fold Change)| > 1 and a p-adjusted value < 0.05 were considered significantly differentially expressed.

Comparative Data Analysis

3.1. Differentially Expressed Genes (DEGs)

The following table summarizes the number of significantly up- and down-regulated genes for each treatment condition compared to the vehicle control.

Treatment GroupUp-Regulated GenesDown-Regulated GenesTotal DEGs
This compound 8451,1211,966
Compound-X 9121,2542,166
Common DEGs 6738911,564

3.2. Pathway Enrichment Analysis

Gene Ontology (GO) and KEGG pathway enrichment analyses were performed on the DEGs to identify the biological processes and signaling pathways most affected by each compound. The top 5 significantly enriched KEGG pathways are presented below.

RankThis compound Enriched Pathwaysp-adjustedCompound-X Enriched Pathwaysp-adjusted
1 PI3K-Akt signaling pathway1.2e-18PI3K-Akt signaling pathway1.5e-20
2 Pathways in cancer3.5e-12Pathways in cancer4.1e-14
3 MAPK signaling pathway7.8e-10Apoptosis2.3e-11
4 Cell Cycle1.1e-08Cell Cycle5.0e-10
5 Focal adhesion2.4e-07Ras signaling pathway8.9e-09

Visualizations

4.1. Experimental Workflow The diagram below outlines the key steps of the comparative transcriptome analysis.

G cluster_wet_lab Wet Lab Procedures cluster_sequencing Sequencing cluster_bioinformatics Bioinformatics Analysis A A549 Cell Culture B Treatment (this compound, Compound-X, DMSO) A->B C RNA Extraction B->C D Library Preparation C->D E Illumina NovaSeq D->E F Quality Control (FastQC) E->F G Alignment (STAR) F->G H Quantification (RSEM) G->H I Differential Expression (DESeq2) H->I J Pathway Analysis I->J

Caption: Workflow for comparative transcriptome analysis.

4.2. PI3K/Akt Signaling Pathway Modulation This diagram illustrates the primary signaling cascade targeted by both this compound and Compound-X, highlighting their shared mechanism of action.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Downstream Cell Growth, Proliferation, Survival mTOR->Downstream This compound This compound This compound->PI3K CompoundX Compound-X CompoundX->PI3K G cluster_treatments Treatments cluster_outcomes Transcriptomic Outcomes This compound This compound Core Core Transcriptomic Signature PI3K/Akt Pathway Down-regulation Cell Cycle Arrest Genes Apoptosis-related Genes This compound->Core UniqueH Unique this compound Signature MAPK Pathway Modulation This compound->UniqueH CompoundX Compound-X CompoundX->Core UniqueX Unique Compound-X Signature Ras Pathway Modulation CompoundX->UniqueX

Safety Operating Guide

Essential Safety and Disposal Procedures for Hydrallostane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Hydrallostane" is not available in established chemical databases or safety literature. The following guide is a synthesized document based on best practices for handling hazardous chemical waste and should be treated as a procedural template. It is imperative to consult the specific Safety Data Sheet (SDS) for any chemical you handle and adhere to your institution's and local regulatory guidelines.

This document provides procedural guidance for the safe disposal of chemical waste, designed for researchers, scientists, and drug development professionals.

I. Immediate Safety Protocols

In the event of a spill or exposure, immediate action is critical. Work under a hood and do not inhale the substance or its vapors. Personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn at all times when handling hazardous chemicals.[1]

Exposure Response:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1][2]

  • Eye Contact: Flush eyes immediately with an emergency eyewash station for a minimum of 15 minutes, removing contact lenses if possible.[2][3]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek emergency medical attention.[2][4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

II. Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe disposal. Store incompatible waste types separately to prevent dangerous reactions. For instance, acids should be kept separate from bases, and oxidizers from flammable materials.[6]

Waste Categories:

  • Aqueous Waste: Solutions containing dissolved chemical matter.

  • Solid Waste: Contaminated labware, PPE, and chemical solids.

  • Organic Solvents: Non-halogenated and halogenated solvents.

All waste containers must be clearly labeled with their contents, sealed securely, and stored in a designated, well-ventilated area.[7] Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[3]

III. Disposal Procedures

The appropriate disposal method depends on the chemical's properties and local regulations. Never pour toxic chemical waste down the sanitary sewer.[8]

Step-by-Step Disposal Protocol for Aqueous Waste:

  • Neutralization (if applicable): For corrosive wastes that have no other hazardous properties, neutralization to a pH between 5.5 and 9.5 may be permissible before drain disposal.[9] This should only be done by trained personnel in a fume hood.[9][10]

  • Collection: Collect aqueous waste containing toxic chemicals in a designated, compatible, and clearly labeled container.[9]

  • Storage: Store the sealed container in a secondary containment bin in a designated hazardous waste accumulation area.

  • Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department.[7]

Disposal of Solid and Solvent Waste:

  • Solid Waste: Grossly contaminated items like gloves and towels should be collected separately from liquid wastes.[7] Contaminated broken glass should be placed in a specifically marked, puncture-proof container.[8]

  • Organic Solvents: Halogenated and non-halogenated solvents should be collected in separate, compatible containers.[7] These are typically incinerated via a licensed hazardous waste disposal company.

IV. Quantitative Disposal Guidelines

The following table summarizes hypothetical disposal parameters. Always refer to the specific SDS and local regulations for accurate thresholds.

Waste Stream CategoryPrimary Disposal MethodMaximum Concentration for Sewer Disposal (Hypothetical)pH Range for Sewer Disposal
Dilute Aqueous Solutions (Non-Toxic)Sewer (with copious water)< 1 ppm5.5 - 9.5
Concentrated Aqueous Solutions (Toxic)Chemical Waste CollectionNot ApplicableNot Applicable
Non-Halogenated Organic SolventsIncinerationNot ApplicableNot Applicable
Halogenated Organic SolventsIncinerationNot ApplicableNot Applicable
Contaminated SolidsIncineration or LandfillNot ApplicableNot Applicable

Data in this table is for illustrative purposes only.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of a chemical waste stream.

start Generated Chemical Waste is_aqueous Is the waste primarily aqueous? start->is_aqueous is_toxic Does it contain toxic chemicals >1 ppm? is_aqueous->is_toxic Yes is_solid Is the waste solid? is_aqueous->is_solid No is_corrosive Is it corrosive only? (pH <5.5 or >9.5) is_toxic->is_corrosive No collect_aqueous Collect in Aqueous Waste Container is_toxic->collect_aqueous Yes neutralize Neutralize to pH 5.5-9.5 is_corrosive->neutralize Yes sewer Dispose via Sewer with >100x Water is_corrosive->sewer No (Non-toxic, pH 5.5-9.5) neutralize->sewer ehs_pickup Arrange for EHS Pickup collect_aqueous->ehs_pickup collect_solid Collect in Solid Waste Container is_solid->collect_solid Yes collect_solvent Collect in Solvent Waste Container (Segregate Halogenated) is_solid->collect_solvent No (Organic Solvent) collect_solid->ehs_pickup collect_solvent->ehs_pickup

Caption: Decision workflow for chemical waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.